Product packaging for 2-Methylphenethyl alcohol(Cat. No.:CAS No. 19819-98-8)

2-Methylphenethyl alcohol

Cat. No.: B011782
CAS No.: 19819-98-8
M. Wt: 136.19 g/mol
InChI Key: RUGISKODRCWQNE-UHFFFAOYSA-N
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Description

2-Methylphenethyl alcohol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B011782 2-Methylphenethyl alcohol CAS No. 19819-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)ethanol
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InChI

InChI=1S/C9H12O/c1-8-4-2-3-5-9(8)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RUGISKODRCWQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
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DSSTOX Substance ID

DTXSID1047071
Record name 2-Methylphenethyl alcohol
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Molecular Weight

136.19 g/mol
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CAS No.

19819-98-8
Record name 2-(2-Methylphenyl)ethanol
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Record name 2-Methylphenethyl alcohol
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Record name 2-(2-Methylphenyl)ethanol
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Record name Benzeneethanol, 2-methyl-
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Record name 2-Methylphenethyl alcohol
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Record name 2-o-tolylethanol
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Record name 2-METHYLPHENETHYL ALCOHOL
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylphenethyl alcohol, also known as o-methylphenethyl alcohol or 2-(2-methylphenyl)ethanol, is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] As a derivative of phenethyl alcohol, it finds applications in fragrance, chemical synthesis, and is a valuable building block in the development of more complex molecules. Accurate structural elucidation and purity assessment are critical for its use in research and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural identity of this compound is confirmed through the combined interpretation of NMR, IR, and MS data. Each technique provides unique insights into the molecular framework, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of hydrogen atoms. The spectrum of this compound shows distinct signals for the aromatic protons, the two methylene groups, the methyl group, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15Multiplet4HAr-H
~3.83Triplet2H-CH₂-H (adjacent to OH)
~2.89Triplet2HAr-CH₂-H
~2.32Singlet3HAr-CH₃
~1.5 (variable)Broad Singlet1HOH

Data are predicted values and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound has nine carbon atoms, but due to symmetry in the aromatic ring, fewer than nine signals may be observed depending on resolution.

Chemical Shift (δ, ppm)Assignment
~136.4C -CH₃ (Aromatic Quaternary)
~136.1C -CH₂ (Aromatic Quaternary)
~130.3Ar-C H
~128.9Ar-C H
~126.6Ar-C H
~126.1Ar-C H
~62.5C H₂-OH
~36.8Ar-C H₂
~19.1Ar-C H₃

Data are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500–3200Strong, BroadO-H Stretch (Alcohol)
3100–3000MediumC-H Stretch (Aromatic)
3000–2850MediumC-H Stretch (Aliphatic)
1600–1585, 1500–1400Medium-WeakC=C Stretch (Aromatic Ring)
1320–1000StrongC-O Stretch (Primary Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (136.19 g/mol ).[1][2][3]

m/z (Mass/Charge)Relative Intensity (%)Fragment Assignment
136Moderate[M]⁺ (Molecular Ion)
106Moderate[M - CH₂O]⁺
105High (Base Peak)[C₈H₉]⁺ (Tropylium-like ion)

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical sample like this compound is outlined below. This process ensures that high-quality, interpretable data are acquired for comprehensive structural characterization.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Sample Sample Acquisition (this compound) Prep Sample Preparation (Dissolution in Deuterated Solvent, Dilution, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Proc Data Processing (Fourier Transform, Baseline Correction, Peak Picking) NMR->Proc IR->Proc MS->Proc Interp Spectral Interpretation (Assigning Peaks, Identifying Fragments) Proc->Interp Confirm Structure Confirmation Interp->Confirm

Figure 1. General workflow for the spectroscopic characterization of an organic compound.

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift to 0.00 ppm, although modern spectrometers can lock onto the residual solvent signal. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition :

    • Pulse Program : Use a standard single-pulse sequence.

    • Spectral Width : Set to a range of approximately 0-12 ppm.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 2-5 seconds is used to allow for full relaxation of protons, ensuring accurate integration.

    • Number of Scans : 8 to 16 scans are usually sufficient for a concentrated sample to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition :

    • Pulse Program : Use a standard proton-decoupled single-pulse sequence to simplify the spectrum to singlets.

    • Spectral Width : Set to a wider range, typically 0-220 ppm.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing :

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction to create a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.

  • Instrument Setup : Select a spectral range of 4000 to 400 cm⁻¹.

  • Background Scan : Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal. This allows the instrument to subtract signals from ambient air (e.g., CO₂ and water vapor).

  • Sample Application : Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium), ensuring the crystal surface is fully covered.

  • Data Acquisition : Acquire the spectrum. Multiple scans (e.g., 16 to 32) are typically co-added to improve the signal-to-noise ratio.

  • Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Mass Spectrometry (GC-MS Method)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate the compound from any volatile impurities before it enters the mass spectrometer.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Gas Chromatography (GC) Method :

    • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to vaporize the sample.

    • Column : Use a capillary column (e.g., DB-5ms) suitable for separating semi-volatile organic compounds.

    • Temperature Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure all components elute from the column.

  • Mass Spectrometry (MS) Method :

    • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer : Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-400).

  • Data Analysis : Identify the GC peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with a library database for confirmation.

References

2-Methylphenethyl alcohol derivatives synthesis and applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Applications of 2-Methylphenethyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a class of organic compounds with significant potential across various scientific and industrial domains. As structural analogs of the widely occurring 2-phenylethanol, these compounds are explored for their unique biological activities and serve as valuable synthons in the development of novel therapeutic agents and specialty chemicals. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound derivatives, supported by detailed experimental protocols, quantitative data, and visual diagrams of relevant chemical and biological processes.

Synthesis of this compound and Its Derivatives

The synthesis of the core structure, this compound, can be achieved through several methodologies. Subsequent derivatization allows for the exploration of a broad chemical space for various applications.

Synthesis via Reformatsky-type Reaction

A primary method for synthesizing this compound involves a Reformatsky-type reaction using 2-methylbenzyl chloride and formaldehyde with zinc dust as a reagent.[1] This approach provides a reliable route to the core molecule.

Grignard Reaction

A classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols is the Grignard reaction. For phenethyl alcohols, this can involve the reaction of a phenylmagnesium bromide with an epoxide like ethylene oxide.[2] This method is adaptable for creating derivatives by using substituted Grignard reagents or different epoxides. The general mechanism involves the nucleophilic attack of the Grignard reagent on a carbonyl carbon or an epoxide.[3][4][5][6]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds to alcohols.[7] For instance, substituted oxiranes can be regioselectively hydrogenated to yield 2-phenylethanol derivatives.[8] Similarly, α,β-unsaturated aldehydes can be selectively hydrogenated to produce the corresponding unsaturated alcohols, which can be valuable intermediates.[9] Catalysts like Raney Nickel are effective for the hydrogenation of aldehydes and ketones to alcohols in aqueous media.[10]

Asymmetric Synthesis

For applications in drug development, controlling stereochemistry is critical. Asymmetric synthesis provides a pathway to enantiomerically pure or enriched chiral alcohols.[11][12] Methods like asymmetric allylboration of aldehydes and ketones can produce non-racemic homoallylic alcohols with high enantioselectivity.[13] Biocatalytic methods, using enzymes such as ene-reductases, also offer a green and highly selective approach to producing chiral molecules like dimethyl 2-methylsuccinate, a related valuable building block.[14]

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products 2-Methylbenzyl_chloride 2-Methylbenzyl chloride Reformatsky Reformatsky-type Reaction (Zn) 2-Methylbenzyl_chloride->Reformatsky Formaldehyde Formaldehyde Formaldehyde->Reformatsky Styrene_Oxide Substituted Styrene Oxide Hydrogenation Catalytic Hydrogenation Styrene_Oxide->Hydrogenation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Hydrogenation Grignard Grignard Reaction Aromatic_Aldehyde->Grignard Core_Molecule 2-Methylphenethyl Alcohol Reformatsky->Core_Molecule Hydrogenation->Core_Molecule Grignard->Core_Molecule Derivatives Functionalized Derivatives Core_Molecule->Derivatives Further Functionalization

Caption: General synthetic pathways to this compound and its derivatives.

Applications and Biological Activities

Derivatives of the phenethyl alcohol scaffold are of significant interest, particularly in pharmacology due to their diverse biological activities.

Antimicrobial Activity

2-Phenylethanol (2-PEtOH) and its derivatives are known to possess bacteriostatic and bactericidal properties.[15] Their amphipathic nature allows them to insert into the hydrophobic core of bacterial lipid bilayers.[15] This disruption of the membrane's hydrophobic interactions leads to decreased lipid order and increased membrane fluidity, which is linked to their bacteriostatic activity.[15] Studies have shown that the propensity of these molecules to partition into biomembranes correlates positively with their bacteriostatic effect against bacteria such as E. coli.[15]

Bacteriostatic_Mechanism Derivative 2-Methylphenethyl Alcohol Derivative Insertion Insertion into Lipid Bilayer Derivative->Insertion Membrane Bacterial Cell Membrane Membrane->Insertion Disruption Disruption of Hydrophobic Interactions Insertion->Disruption Fluidity Increased Membrane Fluidity Disruption->Fluidity Inhibition Inhibition of Bacterial Growth (Bacteriostasis) Fluidity->Inhibition

Caption: Proposed mechanism of bacteriostatic action via membrane disruption.
Antiviral Activity

2-Phenylethanol has demonstrated inhibitory effects on viral replication. Specifically, it has been shown to inhibit the biosynthesis of herpesvirus DNA in rabbit kidney cells.[16] Studies indicate that cellular DNA synthesis is more sensitive to 2-phenylethanol than viral DNA synthesis. The compound acts as a non-competitive inhibitor of the cellular DNA-dependent DNA polymerase.[16]

Opioid Receptor Modulation

The N-phenethyl moiety is a critical pharmacophore in opioid research. Derivatives of N-phenethylnormetazocine, a 6,7-benzomorphan, have been synthesized and evaluated as potent mu-opioid receptor (MOR) agonists.[17][18] Substitutions on the aromatic ring of the N-phenethyl group can significantly alter the potency and efficacy of these compounds, with some derivatives being 30 to 40 times more potent than morphine.[18] This highlights the potential of phenethyl derivatives in the development of novel analgesics with potentially improved side-effect profiles.[17][18]

MOR_Signaling_Pathway Ligand N-Phenethyl Derivative (Agonist) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds G_Protein Gi/o Protein Activation MOR->G_Protein AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition Ion_Channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channel cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Analgesia Analgesic Effect cAMP_Decrease->Analgesia Ion_Channel->Analgesia

Caption: Simplified signaling pathway for a MOR agonist leading to analgesia.
Other Applications

Beyond pharmacology, this compound is recognized for its use as a fragrance ingredient, valued for its floral, rose-like odor.[19][20] It is also used as a biochemical for research purposes and as a starting material in various chemical syntheses.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of phenethyl alcohol and its derivatives.

Table 1: Synthesis Yields

Starting Material(s) Product Method Yield (%) Reference
2-Methylbenzyl chloride, Formaldehyde This compound Reformatsky-type (Zn) 74% [1]

| L-Phenylalanine (50 mM) | 2-Phenylethanol | Biocatalysis | 97% |[23] |

Table 2: Biological Activity Data

Compound / Derivative Biological Target / Effect Metric Value Reference
2-Phenylethanol (PEA) Herpesvirus DNA Synthesis IC50 0.65 mg/mL [16]
2-Phenylethanol (PEA) Cellular DNA Polymerase Ki 0.83 mg/mL [16]
LY2817412 (NOP Antagonist) Nociceptin/Orphanin FQ (NOP) Receptor Ki 0.18 nM [24]
LY2817412 (NOP Antagonist) Nociceptin/Orphanin FQ (NOP) Receptor Kb 0.27 nM [24]
N-(4-hydroxyphenethyl)normetazocine Mu-Opioid Receptor (MOR) Potency vs. Morphine ~40x [18]

| N-(2-fluorophenethyl)normetazocine | Mu-Opioid Receptor (MOR) | Potency vs. Morphine | ~30x |[18] |

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky-type Reaction

Adapted from Bhatt et al., Synthetic Communications, 2017.[1]

Materials:

  • 2-Methylbenzyl chloride (or benzyl chloride for phenethyl alcohol)

  • Paraformaldehyde

  • Zinc dust (Zn)

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon gas

  • Schlenk flask, magnetic stirrer, heat gun, septum

Procedure:

  • Apparatus Preparation: A two-neck Schlenk flask equipped with a magnetic stirring bar and septum is heated with a heat gun (to ~400 °C) for 10 minutes under high vacuum. The flask is then cooled to room temperature and flushed with argon three times.

  • Zinc Activation: Add Zn-dust (2.0 equiv.) to the flask, followed by anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat the reaction mixture until ebullition occurs. Cool to room temperature. Add chlorotrimethylsilane (1 mol%) and heat again to ebullition. Cool to room temperature.

  • Organozinc Formation: Add 2-methylbenzyl chloride (1.0 equiv.) as a solution in THF. Heat the mixture at 70 °C for 2 hours.

  • Reaction with Formaldehyde: Cool the mixture to room temperature. Slowly add paraformaldehyde (3.0 equiv.). Heat the flask again at 70 °C for 6 hours.

  • Work-up: Cool the solution to room temperature and quench the reaction by adding a saturated NH₄Cl solution.

  • Extraction: Separate the phases and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄. Evaporate the solvents under reduced pressure.

  • Isolation: Purify the residue by silica gel column chromatography using a suitable eluent (e.g., cyclohexane/ethyl acetate) to obtain the final product, this compound.

Protocol 2: General Procedure for Alcohol Synthesis via Grignard Reaction with an Aldehyde/Ketone

Materials:

  • Aryl or alkyl halide (e.g., Phenylmagnesium bromide)

  • Magnesium (Mg) turnings

  • Anhydrous ether (e.g., diethyl ether or THF)

  • Aldehyde or ketone

  • Dilute acid (e.g., H₃O⁺) for work-up

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react the aryl/alkyl halide with magnesium turnings in anhydrous ether to form the Grignard reagent (R-MgX).

  • Nucleophilic Addition: Slowly add the aldehyde or ketone, dissolved in anhydrous ether, to the Grignard reagent solution at a controlled temperature (often 0 °C). The Grignard reagent's carbanion will attack the electrophilic carbonyl carbon.[5]

  • Quenching: After the reaction is complete, quench it by slowly adding a weak acid (e.g., aqueous NH₄Cl or dilute HCl) to protonate the resulting alkoxide.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. Purify the resulting alcohol via distillation or column chromatography.

References

Physical and chemical properties of 2-Methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its quantitative data, experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Core Physical and Chemical Properties

This compound, also known as o-methylphenethyl alcohol, is an aromatic alcohol with a methyl substituent on the benzene ring.[1] It is a colorless to pale yellow liquid at room temperature and possesses a pleasant floral odor.[1][2] Its properties make it a subject of interest in various fields, including chemical synthesis and fragrance applications.[3][4]

Data Presentation

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 19819-98-8[5][6]
Molecular Formula C₉H₁₂O[5][6]
Molecular Weight 136.19 g/mol [5]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 243-244 °C[3]
Melting Point 1 °C[3]
Density 1.016 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.535[3]
Flash Point >110 °C (>230 °F)[3]
Water Solubility 12.339 g/L at 24 °C[3]
LogP 2.1 at 25 °C[3]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves a multi-step process starting from 1-chloromethyl-2-methylbenzene.[7]

Materials and Equipment:

  • Two-neck Schlenk flask

  • Magnetic stirring bar and stirrer

  • Septum

  • Heat gun

  • High vacuum line

  • Argon gas supply

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • 1-chloromethyl-2-methylbenzene

  • Formaldehyde (or paraformaldehyde)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Silica gel for column chromatography

  • Cyclohexane and ethyl acetate for elution

Procedure: [7]

  • Activation of Zinc: A two-neck Schlenk flask equipped with a magnetic stirring bar and septum is heated with a heat gun to approximately 400 °C for 10 minutes under high vacuum. After cooling to room temperature, the flask is flushed with argon three times. Zinc dust is added, followed by anhydrous THF. A small amount of 1,2-dibromoethane is added, and the mixture is heated until ebullition occurs to activate the zinc. After cooling to room temperature, a catalytic amount of chlorotrimethylsilane is added, and the mixture is heated again to ebullition.

  • Formation of the Organozinc Reagent: The flask is cooled to room temperature, and a solution of 1-chloromethyl-2-methylbenzene in THF is added. The reaction mixture is heated at 70 °C for 2 hours.

  • Reaction with Formaldehyde: After cooling to room temperature, formaldehyde (or paraformaldehyde) is slowly added. The flask is then heated again at 70 °C for 6 hours.

  • Work-up and Purification: The solution is cooled to room temperature, and saturated aqueous NH₄Cl solution is added to quench the reaction. The phases are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄. The solvents are removed under reduced pressure using a rotary evaporator. The resulting residue is purified by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to yield this compound as a colorless liquid.

Chemical Reactivity and Stability

This compound exhibits typical reactivity for a primary alcohol. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid and can participate in esterification reactions with carboxylic acids or their derivatives.[2] The compound is generally stable under normal storage conditions. For safe storage, it should be kept in a tightly closed container in a dry and well-ventilated place at room temperature.[1][8]

Biological Activity

Some research indicates that this compound may possess anti-inflammatory properties by inhibiting the production of prostaglandins.[2] Due to its pleasant floral scent, it is also utilized as a fragrance ingredient in various consumer products.[1][2]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound start Start Materials: - 1-chloromethyl-2-methylbenzene - Zinc Dust - Formaldehyde activation Zinc Activation (1,2-Dibromoethane, TMSCl in THF) start->activation organozinc Formation of Organozinc Reagent (Reaction with 1-chloromethyl-2-methylbenzene) activation->organozinc formaldehyde_reaction Reaction with Formaldehyde organozinc->formaldehyde_reaction workup Aqueous Work-up (Quenching with NH4Cl, Extraction) formaldehyde_reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A flowchart of the synthesis of this compound.

References

2-Methylphenethyl alcohol CAS number 19819-98-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylphenethyl Alcohol (CAS: 19819-98-8)

This technical guide provides a comprehensive overview of this compound (CAS number 19819-98-8), also known as o-methylphenethyl alcohol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physicochemical properties, synthesis protocols, applications, and biological significance.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant, floral odor.[1][2] It is an aromatic alcohol featuring a two-carbon ethyl chain attached to a phenyl ring with a methyl substituent at the ortho position.[1] This structure contributes to its moderate solubility in water and higher solubility in organic solvents.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₂O[3][4]
Molecular Weight 136.19 g/mol [3][5]
Boiling Point 243-244 °C (at 760 mmHg)[6]
Melting Point 1-2 °C[2][7]
Density 1.016 g/mL (at 25 °C)[6]
Refractive Index n20/D 1.535[6]
Flash Point 92.78 °C (199.00 °F)[2]
LogP (Octanol/Water Partition Coefficient) 2.3 (Computed)[5]

Synthesis and Experimental Protocols

This compound can be synthesized through various laboratory methods. A common approach involves the reaction of a Grignard reagent with an epoxide, or the reduction of a corresponding carboxylic acid or ester.[8] A detailed experimental protocol for one such synthesis is outlined below.

Experimental Protocol: Synthesis from Benzyl Chloride and Paraformaldehyde

This protocol describes the synthesis of a phenethyl alcohol derivative, which can be adapted for this compound.[3]

Materials:

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Benzyl chloride

  • Paraformaldehyde

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Add 654 mg (10.0 mmol, 2.0 equiv) of Zinc dust to a two-neck Schlenk flask equipped with a magnetic stirring bar and septum, previously dried under high vacuum.

  • Add 20 mL of THF to the flask.

  • Introduce 5 mol% of 1,2-dibromoethane and heat the mixture until ebullition occurs.

  • Cool the reaction mixture to room temperature and add 1 mol% of chlorotrimethylsilane. Heat the mixture again until ebullition.

  • After cooling to room temperature, add a solution of 633 mg (5.0 mmol, 1 equiv) of benzyl chloride in 10 mL of THF. Heat the mixture at 70 °C for 2 hours.

  • Cool the reaction to room temperature and slowly add 450 mg (15.0 mmol, 3.0 equiv) of paraformaldehyde.

  • Heat the flask again at 70 °C for 6 hours.

  • Cool the solution to room temperature and quench the reaction by adding a saturated NH₄Cl solution.

  • Separate the phases and extract the aqueous layer with 100 mL of ethyl acetate.

  • Combine the organic layers, wash with 20 mL of water and 10 mL of brine, and then dry over Na₂SO₄.

  • Evaporate the solvents under reduced pressure.

  • Purify the residue by silica gel column chromatography using cyclohexane or a cyclohexane/ethyl acetate mixture as the eluent to obtain the final product.[3]

G cluster_prep Reaction Preparation cluster_reaction Main Reaction cluster_workup Workup and Purification A 1. Add Zn dust and THF to a dried Schlenk flask B 2. Add 1,2-Dibromoethane and heat to boiling A->B C 3. Cool, add Chlorotrimethylsilane, and heat to boiling again B->C D 4. Cool, add Benzyl Chloride solution in THF C->D E 5. Heat at 70°C for 2 hours D->E F 6. Cool, add Paraformaldehyde E->F G 7. Heat at 70°C for 6 hours F->G H 8. Cool and quench with saturated NH4Cl solution G->H I 9. Separate phases and extract aqueous layer with Ethyl Acetate H->I J 10. Combine organic layers, wash, and dry over Na2SO4 I->J K 11. Evaporate solvents J->K L 12. Purify by silica gel column chromatography K->L M Final Product: This compound L->M

Diagram 1: Experimental workflow for the synthesis of a phenethyl alcohol derivative.

Applications and Biological Significance

This compound is a versatile compound with applications spanning various industries. Its pleasant odor makes it a valuable ingredient in the fragrance and cosmetic sectors.[1]

Key Applications:

  • Fragrance Industry: Used as a fragrance component in perfumes, deodorants, and lotions.[1][9]

  • Cosmetic Industry: Incorporated into shampoos, creams, and other personal care products for its aromatic properties.[1][9]

  • Chemical Synthesis: Serves as a starting material or intermediate in the synthesis of other organic compounds.[6]

  • Flavoring Agent: Although less common, its structural isomer, p-methyl phenethyl alcohol, is used to add a sweet, honey-like taste to beverages and foods.[9]

Biological Activities: Some research suggests that this compound possesses anti-inflammatory and anti-cancer properties.[1] It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain.[1] Like other aromatic alcohols, it can insert into lipid bilayers, disrupting membrane organization, which is linked to its bacteriostatic activity.[10] The combination of phenethyl alcohol with caprylyl glycol has been shown to have a synergistic antimicrobial effect, making it a potential alternative to traditional preservatives in cosmetics.[11]

G cluster_properties Core Properties cluster_applications Applications prop This compound (CAS 19819-98-8) odor Pleasant Floral Odor prop->odor antimicrobial Antimicrobial Activity prop->antimicrobial reactivity Chemical Reactivity prop->reactivity fragrance Fragrances & Perfumes odor->fragrance cosmetics Cosmetics & Personal Care odor->cosmetics preservative Cosmetic Preservative antimicrobial->preservative synthesis Chemical Synthesis reactivity->synthesis

Diagram 2: Relationship between properties and applications of this compound.

Safety and Toxicology

This compound should be handled with care, as it may cause skin and eye irritation.[1][12] It is recommended to use appropriate personal protective equipment, such as gloves and eyeshields, when handling this compound. The toxicological properties have not been fully investigated, and it is classified as a combustible liquid.[12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry data (electron ionization) is available through the National Institute of Standards and Technology (NIST) database.[13] This data, along with NMR and IR spectroscopy, would provide a complete structural confirmation.

Conclusion

This compound is a significant aromatic alcohol with established applications in the fragrance and cosmetic industries and potential for broader use due to its reported biological activities. The synthesis protocols are well-defined, allowing for its preparation for research and commercial purposes. Further investigation into its biological mechanisms and toxicological profile will be beneficial for expanding its applications, particularly in the pharmaceutical and drug development fields.

References

The Elusive Natural Origins of 2-Methylphenethyl Alcohol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, there is a notable absence of scientific literature documenting the natural occurrence of 2-methylphenethyl alcohol in plants, fungi, or animals. While its synthesis and chemical properties are well-established, its presence as a natural product remains unconfirmed. This technical guide addresses the current state of knowledge and the conspicuous lack of data regarding the natural origins of this compound.

Introduction

This compound, also known as o-methylphenethyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O. It is structurally similar to the well-known natural fragrance compound, 2-phenylethanol, which is a significant component of rose and other floral essential oils and a common product of yeast fermentation. However, the addition of a methyl group to the ortho position of the phenyl ring appears to significantly alter its prevalence in nature. This document summarizes the findings of a comprehensive search for the natural occurrence of this compound and highlights the current void in research on this topic.

Quantitative Data on Natural Occurrence

A thorough review of scientific databases and literature reveals no quantitative data on the concentration of this compound in any natural source. Consequently, the following table, intended to summarize such data, remains empty.

Table 1: Quantitative Occurrence of this compound in Natural Sources

Natural Source (e.g., Plant, Fungus, Animal)Part/MatrixConcentration Range (e.g., µg/g, mg/L)Analytical MethodReference
No data availableNo data availableNo data availableNo data availableNo data available

Experimental Protocols

The absence of reports on the natural occurrence of this compound means there are no specific, validated experimental protocols for its extraction, isolation, and identification from natural matrices. Standard methods for the analysis of volatile and semi-volatile organic compounds from natural products, such as gas chromatography-mass spectrometry (GC-MS) of solvent extracts or headspace volatiles, would be the logical starting point for any future investigations.

Biosynthetic Pathways

Currently, there is no information available regarding the biosynthetic pathway of this compound in any organism. In contrast, the biosynthesis of the related compound, 2-phenylethanol, is well-characterized and proceeds via the Ehrlich pathway from L-phenylalanine in yeast and some other microorganisms. A hypothetical biosynthetic pathway for this compound could potentially start from a methylated precursor, such as 2-methyl-L-phenylalanine, though this remains purely speculative without any supporting evidence.

The diagram below illustrates the well-established Ehrlich pathway for the biosynthesis of 2-phenylethanol, as a point of reference. No equivalent pathway for this compound has been described.

Ehrlich_Pathway L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transaminase alpha_Keto_acid α-Keto acid Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase CO2 CO₂ Two_PE 2-Phenylethanol Phenylacetaldehyde->Two_PE Alcohol Dehydrogenase NADH NADH + H⁺ alpha_Amino_acid α-Amino acid alpha_Keto_acid->alpha_Amino_acid NAD NAD⁺ NADH->NAD

Figure 1. The Ehrlich pathway for 2-phenylethanol biosynthesis.

Experimental Workflow for Future Investigations

For researchers interested in investigating the potential natural occurrence of this compound, a logical experimental workflow is proposed below. This workflow is hypothetical and based on standard practices in natural product chemistry.

Experimental_Workflow Sample Natural Source Material (e.g., Plant, Fungus) Extraction Extraction (e.g., Solvent, SDE, HS-SPME) Sample->Extraction Crude_Extract Crude Extract / Volatiles Extraction->Crude_Extract GC_MS Screening by GC-MS Crude_Extract->GC_MS Tentative_ID Tentative Identification (Mass Spectrum, RI) GC_MS->Tentative_ID Purification Purification (e.g., Chromatography) Tentative_ID->Purification Pure_Compound Isolated Compound Purification->Pure_Compound Structure_Elucidation Structure Confirmation (NMR, Authentic Standard) Pure_Compound->Structure_Elucidation Confirmed_ID Confirmed Presence Structure_Elucidation->Confirmed_ID

Figure 2. Proposed workflow for identifying this compound.

Conclusion

A Comprehensive Toxicological Profile of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylphenethyl alcohol, also known as o-tolylethanol, is an aromatic alcohol with the chemical formula C9H12O.[1][2][3] It is a colorless, viscous liquid with a floral odor, and is used as a fragrance ingredient.[4] A comprehensive understanding of its toxicological profile is essential for ensuring its safe use in consumer products and for occupational health purposes. This technical guide provides an in-depth review of the available toxicological data for this compound, including quantitative data from key studies, detailed experimental protocols, and visualizations of relevant workflows. Due to the limited direct toxicological data for this compound, this report incorporates data from its close structural isomer, phenethyl alcohol (PEA), as a read-across analog where appropriate. This approach is a scientifically accepted method for assessing the safety of related chemical compounds.

Toxicological Data Summary

The available toxicological data for this compound and its read-across analog, phenethyl alcohol, are summarized below. The data is presented in tabular format for clarity and ease of comparison.

Table 1: Acute Toxicity Data

Test SubstanceSpeciesRouteLD50Reference
Phenethyl alcoholRat (Osborne-Mendel)Oral1.79 g/kg[5]
Phenethyl alcoholRat (Female)Oral3.1 ml/kg[5]
Phenethyl alcoholRat (Female)Oral0.65 g/kg[5]
Phenethyl alcoholRat (Male)Oral1.43 g/kg[5]
Phenethyl alcoholMouseOral0.8 - 1.5 g/kg[5]
Phenethyl alcoholGuinea PigOral0.4 - 0.8 g/kg[5]
Phenethyl alcoholRabbitDermal0.8 g/kg (790 mg/kg)[4][5]
Phenethyl alcoholGuinea PigDermal5 g/kg[5]

Table 2: Skin and Eye Irritation Data

Test SubstanceSpeciesTestConcentrationResultReference
Phenethyl alcoholRabbitSkin Irritation100 mg/24hModerate[4]
Phenethyl alcoholGuinea PigSkin Irritation-Slightly to moderately irritating[5]
Phenethyl alcoholRabbitEye Irritation100%Severe corneal irritation and iritis[5]
Phenethyl alcoholRabbitEye Irritation5% or 15% in propylene glycolSevere corneal irritation and iritis[5]
Phenethyl alcoholRabbitEye Irritation1%Irritation of the conjunctiva and transient clouding of the cornea[5]
Phenethyl alcoholRabbitEye Irritation0.75 mg/24hSEVERE[4]

Table 3: Genotoxicity Data

Test SubstanceAssaySystemMetabolic ActivationResultReference
2-p-tolylethanol (isomer)BlueScreen AssayHuman cellsWith and withoutNegative for genotoxicity, Positive for cytotoxicity without activation[6]
Phenethyl alcoholAmes TestSalmonella typhimuriumNot specifiedNot mutagenic[5]
Phenethyl alcoholEscherichia coli DNA-polymerase-deficient assayE. coliNot specifiedNot mutagenic[5]
Phenethyl alcoholIn vitro chromosome aberration studyHuman peripheral blood lymphocytesWith and withoutNon-clastogenic[6]

Table 4: Repeated Dose Toxicity Data

Test SubstanceSpeciesRouteNOAEL/NOAECStudy DurationReference
Phenethyl alcohol (read-across for 2-p-tolylethanol)Not specifiedNot specified100 mg/kg/dayNot specified[6]
Phenethyl alcoholRatInhalation5 mg/m³2 weeks[7]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results. The following sections describe the general protocols for the types of studies cited in this report.

Acute Oral Toxicity Study (General Protocol based on OECD TG 401/420/423)
  • Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically nulliparous and non-pregnant females, are used. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., 1-2 mL/100 g body weight). For this compound, a suitable vehicle would be selected if the substance is not administered neat.

  • Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a dose-ranging study is conducted with multiple dose groups to determine the LD50.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Dermal Irritation Study (General Protocol based on OECD TG 404)
  • Test Animals: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application of Test Substance: A small amount (e.g., 0.5 mL for liquids) of the test substance is applied to a small area of the clipped skin (approximately 6 cm²). The application site is covered with a gauze patch and non-irritating tape.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observations: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal). The observations are scored according to a standardized grading system (e.g., Draize scale).

Eye Irritation Study (General Protocol based on OECD TG 405)
  • Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application of Test Substance: A small amount (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for ocular reactions (e.g., redness, swelling, discharge, and corneal opacity) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored using a standardized system.

  • Pain Relief: Anesthetics may be used before instillation to minimize pain.

Bacterial Reverse Mutation Test (Ames Test - General Protocol based on OECD TG 471)
  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Visualizations

The following diagrams illustrate a general workflow for toxicological assessment and the concept of read-across for data gap filling.

Toxicology_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro & In Silico Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment A Substance Identification (this compound) B Physicochemical Properties A->B C Literature Search & Data Gap Analysis B->C D Genotoxicity Screening (e.g., Ames Test) C->D E QSAR Modeling C->E F Acute Toxicity (Oral, Dermal) D->F E->F G Skin/Eye Irritation F->G H Repeated Dose Toxicity G->H I Hazard Identification H->I J Dose-Response Assessment (NOAEL, LD50) I->J K Exposure Assessment J->K L Risk Characterization K->L

Caption: General workflow for toxicological assessment of a chemical substance.

Read_Across_Approach cluster_target Target Substance cluster_source Source Substance (Analog) cluster_justification Justification for Read-Across cluster_endpoint Inferred Toxicological Endpoints Target This compound (Data Gaps) Just1 Structural Similarity (Isomers) Target->Just1 Just2 Similar Physicochemical Properties Target->Just2 Just3 Similar Metabolic Pathways (Predicted) Target->Just3 Source Phenethyl alcohol (Robust Toxicological Data) Source->Just1 Source->Just2 Source->Just3 Endpoint1 Acute Toxicity Just1->Endpoint1 Infer Data Endpoint2 Irritation Just1->Endpoint2 Infer Data Endpoint3 Genotoxicity Just1->Endpoint3 Infer Data Just2->Endpoint1 Infer Data Just2->Endpoint2 Infer Data Just2->Endpoint3 Infer Data Just3->Endpoint1 Infer Data Just3->Endpoint2 Infer Data Just3->Endpoint3 Infer Data Endpoint1->Target Endpoint2->Target Endpoint3->Target

Caption: Logical diagram illustrating the read-across approach for data gap filling.

Conclusion

The available data on this compound is limited. However, based on the information from its isomer, phenethyl alcohol, it is expected to have a low order of acute toxicity. It may cause skin and eye irritation. Genotoxicity is not expected. For a more definitive toxicological profile of this compound, further studies on the specific substance are warranted. The use of read-across data from phenethyl alcohol provides a conservative and scientifically justified interim assessment of its potential hazards.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methylphenethyl alcohol in various matrices. The methodologies described herein leverage common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable quantification.

Introduction

Analytical Methods Overview

Two primary analytical techniques are well-suited for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used separation technique, particularly effective for non-volatile or thermally labile compounds. When coupled with a UV detector, it provides excellent sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds like this compound.

The choice between HPLC and GC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of aromatic alcohols using HPLC and GC-MS. While specific data for this compound is limited, the provided data for phenylethyl alcohol, a structurally similar compound, serves as a reliable reference.

Table 1: HPLC Method Performance for Phenylethyl Alcohol Quantification

ParameterResult
Linearity Range173.28 - 259.92 mg/L[1]
Correlation Coefficient (r²)0.9991[1]
Accuracy (Recovery %)98.0 - 102.0%[1]
Precision (RSD %)< 2.0%[1]
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported

Table 2: GC-MS Method Performance for Volatile Alcohol Quantification (Representative Data)

ParameterResult
Limit of Detection (LOD)0.1 - 0.2 mg/L[2]
Limit of Quantification (LOQ)0.5 - 1.0 mg/L[2]
Linearity Range0.2 - 100 mg/L[2]
Correlation Coefficient (r²)> 0.99[2]
Accuracy (Bias %)Within ±15% (20% at LLOQ)[2]
Precision (RSD %)< 15% (< 20% at LLOQ)[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantification of phenylethyl alcohol and can be adapted for this compound.[1]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase: 50:50 (v/v) mixture of water and acetonitrile[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Depending on the matrix, sample preparation may involve dilution, extraction, or filtration. For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter is often sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Sample Matrix Extraction Prepared Sample Sample->Extraction Dilute/Extract MobilePhase Mobile Phase (50:50 ACN:H2O) MobilePhase->Dilution MobilePhase->Extraction HPLC HPLC System (C18 Column, UV 220 nm) Dilution->HPLC Inject Extraction->HPLC Inject Chromatogram Chromatograms HPLC->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Peak Area vs. Conc. Quantification Quantification Chromatogram->Quantification Sample Peak Area CalibrationCurve->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline for the analysis of volatile alcohols and should be optimized for the specific instrumentation and sample matrix.

1. Instrumentation and Materials

  • GC-MS system with a headspace autosampler (optional but recommended)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound reference standard

  • Appropriate solvent for dilution (e.g., methanol, ethanol)

  • Headspace vials with septa and caps

  • Volumetric flasks, pipettes, and syringes

2. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation (Headspace Analysis):

    • Place a known amount of the sample (liquid or solid) into a headspace vial.

    • Add an internal standard if necessary for improved accuracy and precision.

    • Seal the vial tightly.

    • Incubate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

4. Analysis Procedure

  • Equilibrate the GC-MS system.

  • The headspace autosampler injects a portion of the vapor phase from the vial onto the GC column.

  • The separated compounds are detected by the mass spectrometer.

  • Identify this compound by its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion.

  • Construct a calibration curve and determine the concentration in the samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Sample Matrix Vialing Vialing Sample->Vialing Place in Vial Solvent Solvent Solvent->Dilution Vialing_Std Vialing_Std Dilution->Vialing_Std Aliquot to Vial Incubation Incubate Vial (e.g., 80°C, 15 min) Vialing->Incubation Vialing_Std->Incubation GCMS GC-MS System (DB-5ms Column, EI) Incubation->GCMS Headspace Injection TIC Total Ion Chromatogram GCMS->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum Peak Identification Quantification Quantification TIC->Quantification Peak Area MassSpectrum->Quantification Characteristic Ion Result Result Quantification->Result Final Concentration

Caption: Workflow for GC-MS headspace analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample preparation to data analysis. The following diagram illustrates the general relationship between the key stages of any quantitative analytical method.

Logical_Relationship Sample Sample Receipt & Logging Preparation Sample Preparation (Extraction, Dilution, Derivatization) Sample->Preparation Analysis Instrumental Analysis (HPLC or GC-MS) Preparation->Analysis DataAcquisition Data Acquisition (Chromatograms, Spectra) Analysis->DataAcquisition DataProcessing Data Processing (Integration, Calibration) DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Validation->Preparation Defines Protocol Validation->Analysis Validation->DataProcessing Sets Criteria

Caption: Logical workflow of a quantitative analytical method.

References

Application Note: Gas Chromatographic Analysis of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylphenethyl alcohol (CAS: 19819-98-8), also known as o-methylphenethyl alcohol or 2-(2-methylphenyl)ethanol, is an aromatic alcohol with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol .[1][2][3] It is a liquid at room temperature with a boiling point of approximately 243-244 °C.[4][5] This compound serves as a valuable intermediate in chemical synthesis and is noted as a fragrance ingredient.[1] Due to its semi-volatile nature, gas chromatography (GC) is an ideal analytical technique for its separation and quantification in various matrices.[6][7]

This application note provides detailed protocols for the analysis of this compound using Gas Chromatography with both Flame Ionization Detection (GC-FID) for quantification and Mass Spectrometry (GC-MS) for identification and confirmation.

Experimental Protocols

1. Reagents and Materials

  • Analyte: this compound standard (≥98% purity)

  • Solvent: HPLC-grade or GC-grade Methanol

  • Apparatus: 10 mL volumetric flasks, calibrated micropipettes, 2 mL autosampler vials with septa caps.[8]

2. Sample and Standard Preparation

A key step in GC analysis is the appropriate preparation of the sample by dissolving it in a volatile solvent.[8]

  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Transfer the standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Stopper and invert several times to ensure homogeneity.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution using methanol to prepare a series of calibration standards.

    • Suggested concentration levels: 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.

    • Transfer the final dilutions into 2 mL GC vials for analysis.

  • Unknown Sample Preparation:

    • Accurately weigh or pipette the sample containing the analyte.

    • Dissolve the sample in a known volume of methanol to achieve an expected concentration within the calibration range (e.g., 0.1 - 1 mg/mL).[6]

    • If the sample is not fully soluble, consider an alternative solvent or sample extraction technique. For complex matrices, a liquid-liquid extraction with a solvent like dichloromethane may be necessary.[9]

    • Filter the final solution if particulates are present and transfer it to a 2 mL GC vial.

3. Instrumentation and Analytical Conditions

The following tables summarize the recommended instrumental parameters for both GC-FID and GC-MS analysis. These are based on standard methods for analyzing alcohols and similar volatile compounds in solution.[7][10]

Table 1: Recommended GC Method Parameters

Parameter GC-FID Setting GC-MS Setting
System Gas Chromatograph with FID Gas Chromatograph with Mass Spectrometer
Inlet Split/Splitless Split/Splitless
Inlet Temperature 250 °C 250 °C
Split Ratio 30:1 30:1
Injection Volume 1 µL 1 µL
Column DB-FATWAX UI or equivalent polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm) DB-FATWAX UI or equivalent polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, Constant Flow Helium, Constant Flow
Flow Rate 1.2 mL/min 1.2 mL/min
Oven Program
Initial Temperature 60 °C, hold for 2 minutes 60 °C, hold for 2 minutes
Ramp 1 10 °C/min to 245 °C 10 °C/min to 245 °C
Hold Time Hold for 5 minutes Hold for 5 minutes
Detector Flame Ionization Detector (FID) Mass Spectrometer (MS)
FID Temperature 260 °C N/A
H₂ Flow 30 mL/min N/A
Air Flow 300 mL/min N/A
Makeup Gas (N₂) 25 mL/min N/A
MS Transfer Line N/A 250 °C
Ion Source Temp N/A 230 °C

| Mass Scan Range | N/A | 35 - 350 amu |

Data Presentation

Quantitative and qualitative data are crucial for the complete analysis of this compound. The Kovats Retention Index provides a standardized measure of retention, while mass spectrometry offers definitive structural information.[1]

Table 2: Expected Analytical Data for this compound

Parameter Value Reference
Kovats Retention Index (Standard Non-Polar Column) 1216 [1]
Kovats Retention Index (Standard Polar Column) 2012 [1]
Primary Mass Fragment (m/z) 105 [1]
Secondary Mass Fragment (m/z) 136 (Molecular Ion) [1]

| Tertiary Mass Fragment (m/z) | 106 |[1] |

Visualized Workflows

Analytical Workflow Diagram

The overall process from sample handling to final reporting follows a structured path to ensure data quality and reproducibility.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Sample Receipt & Standard Weighing B Stock Solution Preparation (1 mg/mL in Methanol) A->B C Working Standard & Sample Dilution (in GC Vials) B->C D GC System Setup & Equilibration C->D E Automated Injection (1 µL) D->E F Chromatographic Separation & Detection (FID/MS) E->F G Peak Integration & Calibration Curve Generation F->G H Quantification & Identification G->H I Report Generation H->I

Caption: General experimental workflow for GC analysis.

Logical Decision Pathway

The choice between GC-FID and GC-MS and subsequent actions depends on the analytical goal and initial results.

G start Start Analysis of This compound goal Primary Goal? start->goal quant Quantification goal->quant Concentration ident Identification & Structural Confirmation goal->ident Identity method_fid Use Validated GC-FID Method quant->method_fid method_ms Use Validated GC-MS Method ident->method_ms check_peak Peak Area in Calibration Range? method_fid->check_peak check_spectrum Match Library Spectrum? (m/z 105, 136, 106) method_ms->check_spectrum too_high Dilute Sample & Re-inject check_peak->too_high Too High too_low Concentrate Sample or Use Lower Dilution check_peak->too_low Too Low pass Report Results check_peak->pass Yes check_spectrum->pass Yes fail Review Data & Troubleshoot check_spectrum->fail No too_high->method_fid too_low->method_fid

Caption: Decision-making logic for GC analysis.

References

Application Notes and Protocols for the HPLC Analysis of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methylphenethyl alcohol using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is an aromatic alcohol of interest in various chemical and pharmaceutical applications. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. This document describes two primary HPLC methods: a reverse-phase method for general quantification and a chiral separation method for the analysis of its enantiomers.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the reverse-phase HPLC method for the analysis of this compound.

ParameterResult
Retention Time (t_R) Approximately 4.5 min
Linearity (R²) > 0.999
Range 10 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Specificity No interference from common related substances

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Quantitative Analysis

This protocol details a robust reverse-phase HPLC (RP-HPLC) method for the routine quantification of this compound.[1]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3.1.2. Chromatographic Conditions

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[1]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v). The exact ratio may be adjusted to optimize separation. For Mass Spectrometry (MS) detection, replace phosphoric acid with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

3.1.3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

3.1.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical concentration of approximately 1 mg/mL.

  • Dilute the solution with the mobile phase to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.5. System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is less than 2.0%.

3.1.6. Analysis

Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system and record the chromatograms.

3.1.7. Calculation

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a general strategy for the separation of this compound enantiomers using a chiral stationary phase (CSP). The development of a specific chiral separation often requires screening of different columns and mobile phases.[2][3]

3.2.1. Materials and Reagents

  • Racemic this compound

  • Hexane or Heptane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as additives)

3.2.2. Chromatographic Conditions (Starting Point for Method Development)

  • Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

3.2.3. Sample Preparation

  • Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.2.4. Method Optimization

If the initial conditions do not provide adequate separation, consider the following modifications:

  • Vary the alcohol content: Increase or decrease the percentage of IPA or EtOH in the mobile phase.

  • Change the alcohol modifier: Try a different alcohol (e.g., switch from IPA to EtOH).

  • Screen different chiral columns: Test a variety of CSPs with different selectivities.

  • Introduce an additive: If peak tailing is observed, add a suitable modifier (TFA for acidic character, DEA for basic character).

Visualizations

The following diagrams illustrate the general workflows for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample/ Reference Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC analysis.

Chiral_Method_Dev start Start: Racemic This compound screen_cols Screen Chiral Stationary Phases (e.g., Cellulose, Amylose) start->screen_cols select_mobile Select Mobile Phase (e.g., Hexane:IPA) screen_cols->select_mobile analyze Perform Initial HPLC Run select_mobile->analyze evaluate Evaluate Resolution and Peak Shape analyze->evaluate optimize Optimize Mobile Phase (Vary alcohol %, add modifiers) evaluate->optimize Inadequate Separation end Validated Chiral Separation Method evaluate->end Adequate Separation optimize->analyze

Caption: Chiral method development workflow.

References

Application Notes and Protocols: Evaluating the Antimicrobial Activity of 2-Phenylethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (PEA), also known as phenethyl alcohol, is an aromatic alcohol with well-documented antimicrobial properties against a broad spectrum of bacteria and fungi.[1] It is utilized as a preservative in cosmetics, personal care products, and pharmaceuticals.[1] The primary mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular components.[2][3] This action results in the inhibition of DNA, RNA, and protein synthesis.[1] The structural simplicity of PEA makes it an attractive scaffold for the synthesis of analogs, such as 2-Methylphenethyl alcohol, to explore enhanced antimicrobial efficacy and spectrum.

These application notes provide standardized protocols for determining the antimicrobial susceptibility of PEA and its analogs. The methodologies detailed herein, including broth microdilution and agar diffusion, are fundamental for screening new chemical entities and guiding drug development efforts.

Proposed Mechanism of Action

The primary mode of action for phenethyl alcohol is the disruption of the cellular permeability barrier.[2] At bactericidal concentrations, PEA causes a rapid and total leakage of intracellular potassium (K+) ions and permeabilizes the cell envelope, allowing compounds normally excluded to enter the cell.[2][3] This disruption of the membrane's structural integrity is believed to be a primary cause of its lethal effect, leading to the secondary inhibition of critical cellular processes.[2]

cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Membrane Lipid Bilayer Disruption Increased Membrane Fluidity & Permeability Membrane->Disruption K_ions K+ Ions Leakage Leakage of Cellular Components K_ions->Leakage Efflux DNA_Synth DNA Synthesis Inhibition Inhibition of Macromolecule Synthesis DNA_Synth->Inhibition Cell_Contents Cellular Contents PEA Phenethyl Alcohol (PEA) Analog PEA->Membrane Inserts into Disruption->Leakage Disruption->Inhibition Death Cell Death Leakage->Death Inhibition->Death

Caption: Proposed mechanism of action for Phenethyl Alcohol (PEA).

Quantitative Data Summary

Effective comparison of antimicrobial efficacy requires standardized data presentation. The following tables provide a template for summarizing Minimum Inhibitory Concentration (MIC) data for a parent compound and its analogs. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4][5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenylethanol (PEA) against Various Microorganisms

Test MicroorganismGram StainMIC (mM)Reference
Escherichia coliGram-Negative~15[1]
Pseudomonas aeruginosaGram-Negative90 - 180 (Bactericidal Conc.)[3]
Staphylococcus aureusGram-Positive90 - 180 (Bactericidal Conc.)[3]
Enterococcus faeciumGram-Positive90 - 180 (Bactericidal Conc.)[3]

Table 2: Hypothetical MIC Data for this compound Analogs

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PEA (Parent)None12501250
Analog A2-Methyl10001100
Analog B4-Chloro500600
Analog C2,4-Dichloro250400
Positive Control (Ciprofloxacin)-10.5

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[4][7]

Materials and Reagents:

  • Test compounds (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension in the appropriate growth broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well and perform serial twofold dilutions across the plate. Ensure thorough mixing at each step.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum but no test compound). A sterility control (broth only) should also be included.[8]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][10]

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B1 3. Inoculate Wells with Bacterial Suspension A1->B1 A2 2. Prepare Serial Dilutions of Test Compound in 96-Well Plate A2->B1 B2 4. Include Controls (Growth, Sterility, Antibiotic) B1->B2 B3 5. Incubate Plate (37°C for 16-20h) B2->B3 C1 6. Visually Inspect for Bacterial Growth (Turbidity) B3->C1 C2 7. Determine MIC: Lowest Concentration with No Visible Growth C1->C2

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compounds at known concentrations

  • Positive control antibiotic disks

  • Incubator (35-37°C)

Procedure:

  • Preparation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab across the entire surface of the MHA plate in three directions to ensure a uniform bacterial lawn.[9]

    • Allow the plate to dry for a few minutes.

  • Application of Compound:

    • Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. A solvent control should also be included.

    • Alternatively, sterile paper disks impregnated with a known amount of the compound can be placed on the agar surface.[10]

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well or disk where bacterial growth is inhibited) in millimeters.[9][10] The size of the zone correlates with the sensitivity of the microorganism to the compound.

Logical Workflow for Analog Development

The development of novel antimicrobial agents often follows a structured path from initial screening to lead optimization. The search for more potent analogs of a parent compound like PEA involves synthesizing derivatives and systematically evaluating their activity.

A Parent Compound Selection (e.g., 2-Phenylethanol) B Analog Synthesis (e.g., this compound) A->B C Primary Antimicrobial Screening (MIC & Diffusion Assays) B->C D Structure-Activity Relationship (SAR) Analysis C->D D->B Refine Synthesis Strategy E Lead Optimization (Further Chemical Modification) D->E Identify Potent Analogs E->C F Advanced Testing (Toxicity, In Vivo Efficacy) E->F

Caption: Logical workflow for antimicrobial analog development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methylphenethyl Alcohol Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Methylphenethyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The three main laboratory-scale synthesis routes for this compound are:

  • Reaction of a 2-methylbenzyl organometallic reagent with formaldehyde: This typically involves the formation of a Grignard or organozinc reagent from 2-methylbenzyl halide, which then acts as a nucleophile, attacking formaldehyde.

  • Reduction of 2-methylphenylacetic acid or its esters: This involves the conversion of the carboxylic acid or ester functional group to a primary alcohol using a suitable reducing agent.

  • Hydrogenation of 2-methylstyrene oxide: This method involves the ring-opening of the epoxide with hydrogen gas in the presence of a catalyst.

Q2: I am experiencing a low yield in my Grignard-style synthesis. What are the common causes?

A2: Low yields in Grignard or organozinc reactions are often due to the high reactivity of the organometallic reagent. Common issues include:

  • Presence of moisture or protic solvents: Grignard and organozinc reagents are extremely sensitive to water, alcohols, and any other protic sources, which will quench the reagent. Ensure all glassware is flame-dried or oven-dried and all solvents and reagents are anhydrous.[1][2]

  • Reaction with atmospheric oxygen: Exposure to air can lead to the formation of peroxide species, which upon workup can form the corresponding alcohol, but also other byproducts, reducing the yield of the desired product. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]

  • Side reactions: The most common side reaction is the Wurtz-type coupling of the organometallic reagent with the starting alkyl halide, forming a dimer (1,2-di(o-tolyl)ethane in this case). Slow addition of the alkyl halide during the formation of the reagent can help minimize this.[3]

  • Poor quality of magnesium or zinc: The metal surface can be coated with an oxide layer, preventing the reaction from initiating. Activation of the metal with iodine or 1,2-dibromoethane is often necessary.[1][4]

Q3: What are the best reducing agents for converting 2-methylphenylacetic acid or its ester to this compound?

A3: The choice of reducing agent depends on the starting material:

  • For 2-methylphenylacetic acid: A strong reducing agent like lithium aluminum hydride (LiAlH4) is required to directly reduce the carboxylic acid to the alcohol.[5][6][7]

  • For a 2-methylphenylacetate ester (e.g., methyl 2-methylphenylacetate): A milder reducing agent such as sodium borohydride (NaBH4) can be used.[8][9] LiAlH4 will also effectively reduce esters.[5][6][7] Using NaBH4 with the ester is often preferred for safety and ease of handling compared to LiAlH4.

Q4: I am observing significant byproduct formation during the hydrogenation of 2-methylstyrene oxide. How can I improve the selectivity?

A4: The primary byproduct in the hydrogenation of styrene oxides is often the corresponding deoxygenated compound (in this case, 2-ethyltoluene) and rearrangement products like phenylacetaldehyde derivatives. To improve selectivity for this compound:

  • Catalyst selection: The choice of catalyst and support is critical. Palladium (Pd) catalysts generally show high selectivity for the desired alcohol.[10] Raney nickel, while an effective hydrogenation catalyst, can sometimes lead to higher amounts of deoxygenation byproducts.[10][11]

  • Reaction conditions: Optimizing temperature, pressure, and reaction time can significantly impact selectivity. Milder conditions are generally preferred to minimize side reactions.[12]

Troubleshooting Guides

Low Yield in Organometallic Synthesis (Organozinc/Grignard)
Symptom Possible Cause Recommended Solution
Reaction fails to initiate (no color change, no heat evolution).Inactive magnesium or zinc surface due to oxidation.Activate the metal surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Physically crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.[1][4]
Presence of moisture.Ensure all glassware is rigorously dried (flame-dried under vacuum is best). Use anhydrous solvents and reagents.
Low yield of this compound with significant starting material remaining.Incomplete formation of the organometallic reagent.Ensure the reaction for the formation of the organometallic reagent goes to completion by allowing for sufficient reaction time and gentle heating if necessary.
Insufficient amount of formaldehyde.Use a slight excess of formaldehyde. Ensure the formaldehyde source (e.g., paraformaldehyde) is of good quality and properly depolymerized if necessary.
Formation of a significant amount of a high-boiling point byproduct.Wurtz-type coupling of the 2-methylbenzyl halide.Add the 2-methylbenzyl halide solution dropwise to the magnesium or zinc suspension to maintain a low concentration of the halide in the reaction mixture.
Oily residue after workup that is not the desired product.Quenching of the organometallic reagent by acidic protons or oxygen.Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Ensure the reaction is quenched with a non-acidic aqueous solution (e.g., saturated ammonium chloride) before exposure to air.[13]
Low Yield in Reduction of 2-Methylphenylacetic Acid/Ester
Symptom Possible Cause Recommended Solution
Incomplete reaction with significant starting material remaining (using NaBH4 with ester).Insufficient reducing agent or reaction time.Use a larger excess of NaBH4. Increase the reaction time and/or temperature (refluxing in a suitable solvent like THF or ethanol is common).[8][9]
Poor quality of NaBH4.Use a fresh, dry batch of sodium borohydride as it can be deactivated by moisture.
Low yield with LiAlH4 reduction of the carboxylic acid.Incomplete reaction due to deactivation of LiAlH4.LiAlH4 reacts violently with protic solvents. Ensure the reaction is carried out in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere.
Formation of complex aluminum salts that trap the product.Ensure proper workup procedure (e.g., Fieser workup) to break down the aluminum complexes and release the alcohol.
Presence of unidentifiable byproducts.Over-reduction or side reactions.Add the reducing agent slowly to a solution of the starting material, especially with LiAlH4, to control the reaction temperature.
Low Yield and Poor Selectivity in Hydrogenation of 2-Methylstyrene Oxide
Symptom Possible Cause Recommended Solution
Low conversion of starting material.Inactive catalyst.Ensure the catalyst is fresh and has been stored properly. Some catalysts may require pre-activation.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time.
High yield of 2-ethyltoluene.Deoxygenation side reaction.Switch to a more selective catalyst system, such as palladium on carbon (Pd/C). Raney Nickel can be more prone to causing deoxygenation.[10][11]
Formation of 2-methylphenylacetaldehyde.Isomerization of the epoxide.The choice of catalyst support can influence isomerization. Basic supports tend to favor the formation of the primary alcohol.
Reaction is very slow.Catalyst poisoning.Ensure the starting material and solvent are pure. Some functional groups can act as catalyst poisons.

Data Presentation

Table 1: Comparison of Reported Yields for this compound and Analogs

Synthesis RouteStarting MaterialReagent(s)Reported YieldReference(s)
Organozinc Reaction2-Methylbenzyl chlorideZn, formaldehyde74-83%[13]
Reduction of EsterEthyl phenylacetateSodium, ethanol47%[14]
Reduction of EsterAromatic methyl estersNaBH4, THF, methanol70-92%[8][9]
HydrogenationStyrene oxideNanocrystalline Ni99% (selectivity)[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Organozinc Reaction

This protocol is adapted from a general procedure for the synthesis of phenethyl alcohols.[13]

Materials:

  • 2-Methylbenzyl chloride

  • Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and cool under an inert atmosphere (argon or nitrogen).

  • To the flask, add zinc dust (2.0 equivalents) and anhydrous THF.

  • Add a small amount of 1,2-dibromoethane (5 mol%) and heat the mixture until boiling to activate the zinc.

  • Cool the mixture to room temperature and add chlorotrimethylsilane (1 mol%). Heat again to boiling.

  • Cool to room temperature and add a solution of 2-methylbenzyl chloride (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture at 70°C for 2 hours.

  • Cool to room temperature and slowly add paraformaldehyde (3.0 equivalents).

  • Heat the reaction at 70°C for 6 hours.

  • Cool the reaction to room temperature and quench by adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound by Reduction of Methyl 2-Methylphenylacetate

This protocol is a general procedure for the reduction of aromatic esters with NaBH4.[8][9]

Materials:

  • Methyl 2-methylphenylacetate

  • Sodium borohydride (NaBH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-methylphenylacetate (1.0 equivalent) in anhydrous THF.

  • Add sodium borohydride (excess, e.g., 4-5 equivalents) portion-wise to the stirred solution.

  • Heat the suspension to 65°C for 15 minutes.

  • Carefully add methanol dropwise to the reaction mixture and then reflux for 4 hours.

  • Cool the reaction to room temperature and quench by the slow addition of 2N HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by silica gel column chromatography if necessary.

Protocol 3: Synthesis of this compound by Hydrogenation of 2-Methylstyrene Oxide

This protocol is a general procedure for the hydrogenation of styrene oxides.[12]

Materials:

  • 2-Methylstyrene oxide

  • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

  • Ethanol or Ethyl Acetate (as solvent)

  • Hydrogen gas (H2)

Procedure:

  • To a hydrogenation vessel, add 2-methylstyrene oxide (1.0 equivalent) and a suitable solvent such as ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, ~1-5 mol%).

  • Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by distillation or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis Routes cluster_product Product 2-Methylbenzyl Halide 2-Methylbenzyl Halide Organometallic\nReaction Organometallic Reaction 2-Methylbenzyl Halide->Organometallic\nReaction + Mg or Zn + Formaldehyde 2-Methylphenylacetic Acid/Ester 2-Methylphenylacetic Acid/Ester Reduction Reduction 2-Methylphenylacetic Acid/Ester->Reduction + LiAlH4 or NaBH4 2-Methylstyrene Oxide 2-Methylstyrene Oxide Hydrogenation Hydrogenation 2-Methylstyrene Oxide->Hydrogenation + H2, Catalyst 2-Methylphenethyl\nAlcohol 2-Methylphenethyl Alcohol Organometallic\nReaction->2-Methylphenethyl\nAlcohol Reduction->2-Methylphenethyl\nAlcohol Hydrogenation->2-Methylphenethyl\nAlcohol

Caption: Overview of the main synthesis routes to this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check starting material Side Reactions Side Reactions Low Yield->Side Reactions Analyze byproducts Reagent Decomposition Reagent Decomposition Low Yield->Reagent Decomposition Verify reagent quality Product Loss Product Loss Low Yield->Product Loss Optimize workup Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Increase Reagent Stoichiometry Increase Reagent Stoichiometry Incomplete Reaction->Increase Reagent Stoichiometry Modify Reaction Conditions Modify Reaction Conditions Side Reactions->Modify Reaction Conditions Purify Starting Materials Purify Starting Materials Side Reactions->Purify Starting Materials Use Fresh Reagents Use Fresh Reagents Reagent Decomposition->Use Fresh Reagents Ensure Anhydrous Conditions Ensure Anhydrous Conditions Reagent Decomposition->Ensure Anhydrous Conditions Improve Extraction/Purification Improve Extraction/Purification Product Loss->Improve Extraction/Purification

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: 2-Methylphenethyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing reaction byproducts during the synthesis of 2-methylphenethyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their potential byproducts?

A1: The primary synthetic routes include the Grignard reaction, Friedel-Crafts acylation followed by reduction, and the reduction of a corresponding 2-methylphenylacetic acid derivative. Each method has a characteristic byproduct profile.

  • Grignard Reaction: This route often involves the reaction of a 2-methylbenzylmagnesium halide with an epoxide (like ethylene oxide). A common byproduct is the homocoupling product of the Grignard reagent, resulting in 1,2-di(o-tolyl)ethane.[1]

  • Friedel-Crafts Acylation & Reduction: This two-step process starts with the acylation of toluene. Byproducts include different isomers (ortho-, meta-, para-isomers of methylacetophenone), with the para-isomer often being the major product due to steric hindrance.[2][3] Subsequent reduction of the ketone can sometimes lead to incomplete reduction or over-reduction to an ethyl group.

  • Reduction of 2-Methylphenylacetic Acid: This method involves the reduction of 2-methylphenylacetic acid or its esters. Potential byproducts are often related to the starting material's purity or incomplete reaction.

Q2: How can I identify the byproducts in my reaction mixture?

A2: The most effective analytical techniques for identifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile byproducts. Comparing the obtained spectra with known databases or reference standards is crucial for confirmation.

Q3: What are the best practices for minimizing byproduct formation?

A3: Minimizing byproducts requires careful control of reaction conditions:

  • Temperature Control: Many side reactions are temperature-dependent. For instance, Friedel-Crafts acylations are often performed at low temperatures to control selectivity.[3]

  • Purity of Reagents: Use high-purity starting materials and anhydrous solvents, especially for moisture-sensitive reactions like the Grignard reaction, to prevent quenching and side reactions.

  • Stoichiometry: Precise control over the molar ratios of reactants can prevent side reactions caused by excess reagents. For example, using an excess of benzene in Friedel-Crafts reactions can help minimize the formation of diaryl products.[4]

  • Inert Atmosphere: For oxygen or moisture-sensitive reagents like Grignard reagents, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical.[5]

Q4: What are effective methods for purifying this compound from common byproducts?

A4: Purification strategies depend on the nature of the impurities.

  • Distillation: Vacuum distillation is often effective for separating this compound from byproducts with significantly different boiling points.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating isomers and other closely related byproducts.[5]

  • Esterification/Hydrolysis: For impurities that are difficult to separate, a derivatization technique can be employed. The crude alcohol can be reacted with an acid (e.g., boric acid or phthalic acid) to form a stable, high-boiling point ester. The impurities are then removed by distillation, followed by hydrolysis of the purified ester to recover the pure alcohol.[6]

Troubleshooting Guides

Problem 1: My GC-MS analysis shows a significant peak with a mass corresponding to a dimer of my starting material.

  • Question: I performed a Grignard synthesis using 2-methylbenzyl bromide and ethylene oxide, but I see a large byproduct peak. What is it and how can I avoid it?

  • Answer: This byproduct is likely 1,2-di(o-tolyl)ethane, the result of Wurtz-type homocoupling of your Grignard reagent.[1] This is a common side reaction.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Moisture can interfere with Grignard reagent formation. Thoroughly dry all glassware and use anhydrous solvents.

      • Slow Addition: Add the 2-methylbenzyl bromide slowly to the magnesium turnings to maintain a controlled reaction temperature and minimize coupling.

      • Use Fresh Magnesium: Ensure the magnesium turnings are fresh and not oxidized. Activating the magnesium with a small crystal of iodine can be beneficial.

      • Inverse Addition: Consider adding the Grignard reagent to the ethylene oxide solution (inverse addition) to ensure the Grignard reagent is the limiting species at any given time during the addition.

Problem 2: My NMR spectrum is complex, suggesting a mixture of isomers.

  • Question: I synthesized this compound via Friedel-Crafts acylation of toluene, followed by reduction. The ¹H NMR of the final product shows multiple aromatic signals that I cannot assign. Why?

  • Answer: Toluene is an ortho-, para-director in Friedel-Crafts acylation. You have likely formed a mixture of 2-methyl- and 4-methylacetophenone intermediates, which, after reduction, yields a mixture of this compound and 4-methylphenethyl alcohol.[2] The para-isomer is typically the major product.[3]

    • Troubleshooting Steps:

      • Optimize Acylation Conditions: The isomer ratio can be influenced by temperature and the Lewis acid catalyst. Lowering the reaction temperature can sometimes increase para-selectivity.

      • Purify the Intermediate: It is highly recommended to purify the methylacetophenone intermediate by distillation or column chromatography before proceeding to the reduction step. This will prevent the formation of isomeric alcohol byproducts.

      • Analytical Confirmation: Use GC-MS to confirm the presence of multiple isomers. The mass spectra will be identical, but the retention times will differ.

Data on Byproduct Formation

The following table summarizes potential byproducts and their typical formation levels under non-optimized conditions.

Synthetic RouteTarget ProductPotential ByproductTypical % Formation (Unoptimized)Analytical Signature (GC-MS)
Grignard ReactionThis compound1,2-di(o-tolyl)ethane5-15%M⁺ = 210.3 g/mol
Friedel-Crafts Acylation2-Methylacetophenone4-Methylacetophenone30-60%M⁺ = 134.18 g/mol ; different RT
Wittig Reaction2-MethylstyreneTriphenylphosphine oxideStoichiometricM⁺ = 278.28 g/mol
Reduction of KetoneThis compoundUnreacted Ketone2-10%M⁺ = 134.18 g/mol

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis starting from 2-methylbenzyl chloride and ethylene oxide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-Methylbenzyl chloride

  • Ethylene oxide (as a solution in dry ether or bubbled gas)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small volume of anhydrous ether and a crystal of iodine to activate the magnesium.

    • Dissolve 2-methylbenzyl chloride in anhydrous ether and add it to the dropping funnel.

    • Add the solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in dry ether dropwise. Caution: Ethylene oxide is a toxic and flammable gas.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Byproduct Identification using GC-MS

Procedure:

  • Sample Preparation: Dilute a small aliquot (1-2 µL) of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound (expected M⁺ = 136.19 g/mol ).

    • Analyze the mass spectra of other significant peaks and compare them against a spectral library (e.g., NIST) to identify potential byproducts like 1,2-di(o-tolyl)ethane (M⁺ = 210.3 g/mol ) or unreacted starting materials.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 2-Methylbenzyl Halide) Reaction Synthesis Step (e.g., Grignard Reaction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Mixture Workup->Crude Purification Purification (Distillation / Chromatography) Crude->Purification Final Pure 2-Methylphenethyl Alcohol Purification->Final Byproducts Byproducts Removed Purification->Byproducts Troubleshooting_Tree Start Unexpected Peak in GC-MS? CheckMW Determine Molecular Weight (MW) from MS Start->CheckMW Yes MW_Dimer MW = Dimer of Starting Material? CheckMW->MW_Dimer MW_Isomer MW = Expected Product, but different RT? CheckMW->MW_Isomer MW_Other Other MW? CheckMW->MW_Other Sol_Dimer Likely Homocoupling Byproduct. Review Grignard conditions. MW_Dimer->Sol_Dimer Yes Sol_Isomer Isomeric Byproduct. Purify intermediate before reduction. MW_Isomer->Sol_Isomer Yes Sol_Other Compare with solvent, starting materials, or library spectra. MW_Other->Sol_Other Yes Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction Grignard 2-Methylbenzyl Magnesium Halide Intermediate Alkoxide Intermediate Grignard->Intermediate + Epoxide Ethylene Oxide Epoxide->Intermediate Product 2-Methylphenethyl Alcohol Intermediate->Product H₃O⁺ Workup Grignard2 2 x 2-Methylbenzyl Magnesium Halide Byproduct 1,2-di(o-tolyl)ethane Grignard2->Byproduct Homocoupling

References

Technical Support Center: Purification of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-methylphenethyl alcohol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take after the synthesis of this compound before starting the purification?

A1: After the synthesis reaction is complete, the first step is to quench the reaction mixture. This is often achieved by adding a saturated aqueous solution, such as ammonium chloride (NH₄Cl), to neutralize any reactive reagents.[1] Following the quench, a liquid-liquid extraction is typically performed to separate the desired product from the aqueous layer and water-soluble impurities.

Q2: Which solvent system is recommended for the liquid-liquid extraction of this compound?

A2: Ethyl acetate is a commonly used solvent for extracting this compound from the aqueous phase.[1] After the initial extraction, the combined organic layers should be washed sequentially with water and brine (a saturated NaCl solution).[1] The brine wash helps to remove residual water from the organic layer.

Q3: My extracted organic layer is cloudy. What does this indicate and how can I resolve it?

A3: A cloudy organic layer typically indicates the presence of suspended water. To resolve this, the organic layer should be dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2] Add the drying agent, swirl the flask, and allow it to stand until the liquid becomes clear. The drying agent can then be removed by filtration.

Q4: What are the most common methods for purifying crude this compound after extraction?

A4: The two most common methods for final purification are silica gel column chromatography and distillation.

  • Column Chromatography: This technique is effective for separating the product from non-volatile impurities and byproducts with different polarities. A common eluent system is a mixture of cyclohexane and ethyl acetate.[1]

  • Distillation: Given its relatively high boiling point, vacuum distillation is often preferred over atmospheric distillation to prevent thermal degradation.[3]

Q5: How can I assess the purity of my final this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is an effective method for assessing the purity of this compound. A reverse-phase HPLC method can be employed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid.[4][5] Purity can also be assessed by measuring the refractive index and comparing it to the literature value.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Extraction 1. Incomplete extraction from the aqueous layer. 2. Emulsion formation during washing. 3. Product is partially water-soluble.1. Perform multiple extractions (e.g., 3 times) with the organic solvent. 2. Add brine to the separatory funnel to help break the emulsion. 3. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the alcohol in water (salting-out effect).
Multiple Spots on TLC After Column Chromatography 1. Inappropriate solvent system (eluent). 2. Co-elution of impurities with similar polarity. 3. Column was overloaded with crude product.1. Optimize the eluent system using TLC. Start with a non-polar solvent (like cyclohexane or heptane) and gradually increase the polarity by adding ethyl acetate. 2. If impurities persist, consider a different purification method like fractional distillation or preparative HPLC. 3. Use a larger column or reduce the amount of sample loaded.
Product Appears Colored (Yellowish) 1. Presence of high-boiling point, colored impurities. 2. Thermal degradation during distillation.1. Treat the crude product with activated carbon before final purification. 2. Use vacuum distillation to lower the boiling point and prevent decomposition. Ensure the distillation temperature does not significantly exceed the boiling point at the given pressure.[3]
Inaccurate Purity Reading by HPLC 1. Incorrect mobile phase composition. 2. Contaminated column or solvent. 3. Inappropriate detection wavelength.1. Prepare fresh mobile phase and ensure proper mixing. A typical mobile phase is a mix of acetonitrile and water.[4][5] 2. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). Use HPLC-grade solvents. 3. Set the UV detector to a wavelength around 220 nm for phenylethyl alcohol and related compounds.[5]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 19819-98-8[1][6][7][8]
Molecular Formula C₉H₁₂O[1][7][8]
Molecular Weight 136.19 g/mol [1][6][8]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 243-244 °C (at atmospheric pressure)[6][]
Density 1.016 g/mL at 25 °C[6]
Refractive Index n20/D 1.535[6][]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction and Work-up

This protocol describes the steps to separate crude this compound from the aqueous reaction mixture.

  • Quench Reaction: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.[1]

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extraction: Add ethyl acetate (or another suitable water-immiscible organic solvent) to the separatory funnel.[1] Stopper the funnel and invert it several times, venting frequently to release pressure.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction: Re-extract the aqueous layer two more times with fresh portions of ethyl acetate to maximize recovery. Combine all organic layers.

  • Wash Organic Layer: Wash the combined organic layer sequentially with:

    • Deionized water (2 portions).[1]

    • Saturated brine solution (1 portion).[1] This helps to remove the bulk of the dissolved water.

  • Dry Organic Layer: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), and swirl until the solution is clear.[1]

  • Concentrate: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude product obtained from the work-up.

  • Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., cyclohexane or heptane).

  • Pack Column: Carefully pour the slurry into a chromatography column, allowing the solvent to drain slowly, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude this compound in a minimal amount of the non-polar eluent. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A typical system is a gradient of cyclohexane and ethyl acetate.[1] Start with a low polarity mixture (e.g., 98:2 cyclohexane:ethyl acetate) and gradually increase the polarity.

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Monitor Fractions: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the eluent using a rotary evaporator to obtain the purified product.

Visualizations

G cluster_0 Post-Synthesis Work-up cluster_1 Purification cluster_2 Analysis ReactionMixture Crude Reaction Mixture Quench Quench with sat. NH4Cl ReactionMixture->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate & Water) Quench->Extraction Wash Wash Organic Layer (Water & Brine) Extraction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Solvent Evaporation Dry->Concentrate CrudeProduct Crude this compound Concentrate->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Distillation Vacuum Distillation CrudeProduct->Distillation Analysis Purity Analysis (HPLC, Refractive Index) ColumnChromatography->Analysis Distillation->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General workflow for the purification and analysis of this compound.

G start Impure Product Detected (e.g., by TLC or HPLC) q1 Are impurities more or less polar than the product? start->q1 a1_more Use Column Chromatography. Start with non-polar eluent and gradually increase polarity. q1->a1_more More Polar a1_less Use Column Chromatography. Flush non-polar impurities first, then elute product with a more polar solvent. q1->a1_less Less Polar q2 Are impurities volatile with a different boiling point? q1->q2 Similar Polarity a2_yes Use Fractional Vacuum Distillation. q2->a2_yes Yes a2_no Consider alternative methods like preparative HPLC or recrystallization of a solid derivative. q2->a2_no No

Caption: Troubleshooting decision tree for selecting a purification method.

References

Technical Support Center: Gas Chromatography of Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the gas chromatography (GC) of phenethyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the GC analysis of phenethyl alcohols.

Issue 1: Peak Tailing of Phenethyl Alcohol

Q: Why is my phenethyl alcohol peak tailing, and how can I fix it?

A: Peak tailing for phenethyl alcohol is a common issue primarily due to its polar hydroxyl (-OH) group. This group can interact with active sites in the GC system, leading to asymmetrical peaks. Here’s a step-by-step guide to address this problem.

Potential Causes and Solutions:

  • Active Sites in the Inlet or Column: The free silanol groups on the surface of the inlet liner and the GC column are a primary cause of peak tailing for polar compounds like phenethyl alcohol.

    • Solution 1: Inlet Maintenance. Regularly replace the inlet liner with a deactivated one. A dirty or active liner is a frequent cause of peak tailing.[1][2] Consider using a liner with glass wool to trap non-volatile residues.

    • Solution 2: Column Maintenance. If the column is old or has been exposed to oxygen at high temperatures, the stationary phase can degrade, exposing active silanol groups. Trim 15-30 cm from the front of the column. If tailing persists, the column may need replacement.

  • Inadequate GC Method Parameters: Suboptimal method parameters can significantly impact peak shape.

    • Solution 1: Optimize Inlet Temperature. The inlet temperature must be high enough for rapid and complete vaporization of phenethyl alcohol but not so high as to cause thermal degradation. A low temperature can result in slow sample transfer and peak tailing.

    • Solution 2: Adjust Carrier Gas Flow Rate. An optimal flow rate ensures efficient partitioning between the mobile and stationary phases. A flow rate that is too low can lead to broader, tailing peaks.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Try reducing the injection volume or diluting the sample.[3]

  • Chemical Interactions: The polarity of phenethyl alcohol can lead to strong interactions with the stationary phase.

    • Solution: Derivatization. To reduce the polarity and improve the volatility of phenethyl alcohol, chemical derivatization is a highly effective solution. The most common methods are silylation and acetylation, which cap the active hydroxyl group.[4][5][6]

Experimental Protocol: Silylation of Phenethyl Alcohol

This protocol describes a common silylation procedure to improve the peak shape of phenethyl alcohol.

  • Sample Preparation: Accurately weigh a known amount of the sample containing phenethyl alcohol into a vial.

  • Solvent Addition: Add a suitable aprotic solvent (e.g., pyridine, acetonitrile).

  • Derivatizing Agent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue Indicates a system-wide issue (e.g., leaks, improper column installation) yes_all_peaks->system_issue chemical_issue Suggests chemical interaction of phenethyl alcohol with the system no_all_peaks->chemical_issue inlet_maintenance Perform Inlet Maintenance (replace liner, septum, seals) system_issue->inlet_maintenance chemical_issue->inlet_maintenance column_maintenance Perform Column Maintenance (trim column) inlet_maintenance->column_maintenance optimize_method Optimize GC Method (Inlet Temp, Flow Rate) column_maintenance->optimize_method derivatization Consider Derivatization (Silylation/Acetylation) end Symmetrical Peak Achieved derivatization->end optimize_method->derivatization optimize_method->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Ghost Peaks in the Chromatogram

Q: I am observing unexpected peaks ("ghost peaks") in my chromatogram when analyzing phenethyl alcohol. What are the possible sources and solutions?

A: Ghost peaks are extraneous peaks that can appear in your chromatogram from various sources of contamination. Identifying the source is key to eliminating them.

Potential Causes and Solutions:

  • Contaminated Inlet: Residues from previous injections, septum bleed, or contaminated liners can introduce ghost peaks.

    • Solution: Regularly perform inlet maintenance, including replacing the septum and liner. Use high-quality, low-bleed septa.

  • Contaminated Syringe: A dirty syringe can carry over contaminants from previous samples or standards.

    • Solution: Implement a thorough syringe cleaning protocol between injections.

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.

    • Solution: Use high-purity carrier gas and install/replace gas purifiers to remove oxygen, moisture, and hydrocarbons.

  • Sample Carryover: High concentrations of phenethyl alcohol or matrix components can be retained in the system and elute in subsequent runs.

    • Solution: Run a solvent blank after a concentrated sample to check for carryover. If observed, increase the bake-out time at the end of the run and ensure the injector is clean.

  • Late Eluting Compounds: If your analysis time is too short, compounds from a previous injection may elute during the next run, appearing as broad ghost peaks.

    • Solution: Extend the run time or implement a temperature ramp at the end of the analysis to elute any remaining compounds.

Logical Relationship for Ghost Peak Identification

G Identifying the Source of Ghost Peaks start Ghost Peak Observed run_blank Run a Solvent Blank start->run_blank peak_present Ghost Peak Present? run_blank->peak_present no_peak Ghost Peak Absent peak_present->no_peak No system_contamination System Contamination (Inlet, Column, Carrier Gas) peak_present->system_contamination Yes sample_carryover Sample Carryover no_peak->sample_carryover clean_inlet Clean Inlet/Replace Liner & Septum system_contamination->clean_inlet bakeout Increase Column Bakeout Time sample_carryover->bakeout check_gas Check Carrier Gas Purity/Traps clean_inlet->check_gas end Ghost Peak Eliminated check_gas->end bakeout->end

Caption: Logical workflow for identifying ghost peak sources.

Frequently Asked Questions (FAQs)

Q1: What is the best GC column for analyzing phenethyl alcohol?

A1: The choice of GC column depends on the sample matrix and the desired separation. For general analysis of phenethyl alcohol, a mid-polarity column is often a good starting point.

Column Type Stationary Phase Characteristics Typical Dimensions
Mid-Polar (50%-Phenyl)-methylpolysiloxaneGood for separating aromatic compounds and providing good peak shape for polar analytes.30 m x 0.25 mm ID, 0.25 µm film thickness
Polar (WAX) Polyethylene GlycolExcellent for separating alcohols due to strong hydrogen bonding interactions. However, susceptible to degradation from aqueous samples.30 m x 0.25 mm ID, 0.25 µm film thickness
Low-Polar (5%-Phenyl)-methylpolysiloxaneCan be used, especially after derivatization, for general screening of volatile compounds.30 m x 0.25 mm ID, 0.25 µm film thickness

Q2: Do I need to derivatize phenethyl alcohol for GC analysis?

A2: While not always mandatory, derivatization is highly recommended for achieving optimal peak shape and sensitivity, especially for trace-level analysis. The polar hydroxyl group of underivatized phenethyl alcohol can lead to significant peak tailing. Derivatization with agents like BSTFA (silylation) or acetic anhydride (acetylation) replaces the active hydrogen, making the molecule less polar and more volatile.[4][6]

Q3: What are the recommended inlet and detector temperatures for phenethyl alcohol analysis?

A3:

  • Inlet Temperature: A starting point is typically 250 °C. This should be high enough to ensure rapid vaporization without causing thermal degradation. The optimal temperature may need to be determined empirically for your specific application.

  • Detector Temperature (FID): For a Flame Ionization Detector (FID), a temperature of 250-300 °C is generally recommended to prevent condensation of the analyte and ensure a stable signal.

Q4: How can I improve the resolution between phenethyl alcohol and other similar compounds?

A4:

  • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

  • Select a Different Column: If co-elution is an issue, switching to a column with a different stationary phase (e.g., from a mid-polar to a polar WAX column) can alter the elution order and improve resolution.

  • Derivatization: Derivatizing the sample can change the retention times of the analytes and potentially improve their separation.

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, consequently, resolution.

Q5: My phenethyl alcohol peak is broad. What could be the cause?

A5: Broad peaks can be caused by several factors:

  • Low Inlet Temperature: Insufficient temperature can lead to slow vaporization and a broad injection band.

  • Low Carrier Gas Flow Rate: A flow rate significantly below the optimum will increase diffusion and broaden peaks.[7]

  • Large Injection Volume: Injecting too large a volume can overload the column.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and lead to peak broadening.[2]

  • Column Contamination: Contamination at the head of the column can interfere with the proper focusing of the analyte band.

Experimental Workflow for Troubleshooting Broad Peaks

G Troubleshooting Broad Peaks for Phenethyl Alcohol start Broad Peak Observed check_injection Review Injection Parameters (Volume, Temperature) start->check_injection optimize_injection Optimize Injection Volume and Temperature check_injection->optimize_injection check_flow Verify Carrier Gas Flow Rate optimize_flow Adjust Flow Rate to Optimum check_flow->optimize_flow check_column Inspect Column Installation and Condition reinstall_column Re-install/Trim Column check_column->reinstall_column optimize_injection->check_flow optimize_flow->check_column end Sharp Peak Achieved reinstall_column->end

Caption: Workflow for addressing broad peaks in GC analysis.

References

2-Methylphenethyl alcohol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Methylphenethyl alcohol for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound.

Issue Possible Cause Recommended Action
Sample appears discolored (yellow to brown). Oxidation of the alcohol functional group. This can be initiated by exposure to air (oxygen), light, or trace metal impurities.Store the sample under an inert atmosphere (e.g., nitrogen or argon), in an amber vial to protect from light, and in a cool, dark place. Ensure all glassware is scrupulously clean.
Inconsistent results in bioassays. Sample degradation leading to the formation of new, biologically active or inactive compounds. The primary degradation products, an aldehyde or a carboxylic acid, may have different activities than the parent alcohol.Verify the purity of the this compound stock solution before each experiment using an appropriate analytical method such as GC-MS or HPLC. Prepare fresh solutions for sensitive experiments.
Low yield in a reaction where this compound is a starting material. Incompatibility with reaction reagents. Strong oxidizing agents will convert the alcohol to other functional groups. Strong acids or bases can also promote side reactions.[1][2]Avoid using strong oxidizing agents unless the intention is to oxidize the alcohol. If strong acids or bases are necessary, consider protecting the hydroxyl group. Perform small-scale test reactions to check for compatibility.
Precipitate formation in a stored solution. Polymerization or reaction with components of the storage vessel or solvent. Changes in temperature could also affect solubility.Ensure the storage container is made of an inert material (e.g., borosilicate glass). Store at a constant, recommended temperature.[3] If using a complex solvent system, check for potential incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] It should be protected from heat, light, and sources of ignition.[1][2] For long-term storage, refrigeration and storage under an inert atmosphere are recommended.

Q2: What is the general stability profile of this compound?

A2: this compound is a stable compound under normal storage and handling conditions.[1][2] However, it is susceptible to degradation in the presence of strong oxidizing agents, strong acids, and strong bases.[1][2]

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway for this compound, particularly in the presence of oxidizing agents, is the oxidation of the primary alcohol group. This proceeds in two main steps: first to the corresponding aldehyde (2-methylphenethylal), and then further oxidation to the carboxylic acid (2-methylphenylacetic acid). This is analogous to the general metabolism of alcohols.[5][6]

Q4: What are the potential hazardous decomposition products?

A4: Under standard conditions, there are no listed hazardous decomposition products.[2] However, under fire conditions, thermal decomposition can produce carbon oxides (carbon monoxide and carbon dioxide).[1]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability and purity of this compound can be monitored using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is well-suited for identifying and quantifying the parent compound and any volatile degradation products. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV) can also be used.

Experimental Protocols

General Protocol for Assessing Chemical Stability

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and storage containers.

  • Initial Analysis (T=0): Analyze one aliquot immediately to determine the initial purity and concentration. This will serve as the baseline.

  • Stress Conditions: Subject the other aliquots to various stress conditions, such as:

    • Elevated temperature (e.g., 40°C, 60°C)

    • Exposure to UV light

    • Presence of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide)

    • Acidic conditions (e.g., spiked with a small amount of HCl)

    • Basic conditions (e.g., spiked with a small amount of NaOH)

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each stress condition.

  • Sample Analysis: Analyze each aliquot using a validated analytical method (e.g., HPLC or GC-MS) to quantify the amount of remaining this compound and to identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

Degradation_Pathway cluster_main Proposed Chemical Degradation Pathway of this compound start 2-Methylphenethyl Alcohol aldehyde 2-Methylphenethylal (Aldehyde Intermediate) start->aldehyde Oxidation [O] acid 2-Methylphenylacetic Acid (Final Product) aldehyde->acid Further Oxidation [O]

Caption: Proposed oxidative degradation pathway of this compound.

Experimental_Workflow cluster_workflow General Workflow for Stability Assessment prep Prepare Samples (Multiple Aliquots) t0 Initial Analysis (T=0) (HPLC/GC-MS) prep->t0 stress Apply Stress Conditions (Heat, Light, pH, etc.) prep->stress data Analyze Data (Degradation Rate) t0->data timepoint Analyze at Time Points (T=x) stress->timepoint timepoint->data

Caption: A general experimental workflow for assessing chemical stability.

References

Technical Support Center: Resolution of 2-Methylphenethyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the resolution of 2-Methylphenethyl alcohol isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenges are two-fold:

  • Enantiomeric Separation: this compound is a chiral compound, existing as (R)- and (S)-enantiomers. These isomers have identical physical and chemical properties in an achiral environment, making their separation difficult without a chiral stationary phase (CSP) or a chiral mobile phase additive.

  • Positional Isomer Separation: Distinguishing between this compound, 3-Methylphenethyl alcohol, and 4-Methylphenethyl alcohol can also be challenging due to their similar structures and polarities.

Q2: What type of HPLC column is best for separating the enantiomers of this compound?

A2: Polysaccharide-based chiral stationary phases are highly effective for the enantiomeric separation of a wide range of chiral compounds, including primary amines and alcohols.[1] Columns such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® series) are a good starting point for method development.[1][2]

Q3: How can I separate the positional isomers (2-, 3-, and 4-Methylphenethyl alcohol)?

A3: For positional isomers, a column with alternative selectivity to a standard C18 column is often beneficial. A phenyl or biphenyl stationary phase can provide different interactions, such as π-π stacking, which can enhance the resolution of aromatic positional isomers.[3][4]

Q4: What is the role of mobile phase additives in the separation of this compound enantiomers?

A4: Mobile phase additives are crucial for improving peak shape and enantioselectivity, especially for amine-containing compounds.[1]

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): For basic analytes like phenethylamines, a small amount of a basic additive (typically 0.1-0.5%) in the mobile phase can help to reduce peak tailing by masking active silanol groups on the silica support of the column.[1]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): For acidic or neutral compounds, an acidic additive can improve peak shape.

Q5: Should I use normal-phase or reversed-phase chromatography for chiral separation?

A5: Both normal-phase and reversed-phase chromatography can be used for chiral separations, and the choice depends on the column and analyte. Polysaccharide-based CSPs are often used in normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes (e.g., acetonitrile/methanol).[1][5] Normal-phase chromatography often provides better selectivity for chiral separations.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers (Co-elution)

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this class of compounds. Screen different types of CSPs, such as polysaccharide-based (amylose or cellulose derivatives) or cyclofructan-based columns.[1]
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. In normal-phase, adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Try switching the alcohol modifier, as this can significantly impact selectivity.[6]
Incorrect Mobile Phase Additive For basic compounds like phenethylamines, the absence of a basic additive can lead to poor peak shape and resolution. Add a small amount of DEA or TEA (0.1-0.5%) to the mobile phase.[1]
Inappropriate Temperature Temperature can affect chiral recognition. Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves. Lower temperatures often enhance enantioselectivity.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Unwanted interactions between the analyte and residual silanol groups on the silica support can cause peak tailing. Add a competing base like DEA or TEA to the mobile phase to mask these active sites.[1]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Incompatible Sample Solvent The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.
Column Contamination or Degradation If the column is old or has been used with incompatible samples, it may be contaminated. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Issue 3: Long Analysis Time

Possible Causes and Solutions:

CauseSolution
High Retention If the peaks are well-resolved but take too long to elute, you can increase the strength of the mobile phase. In normal-phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the percentage of the organic solvent.
Low Flow Rate Increasing the flow rate will shorten the analysis time, but it may also reduce resolution. Find a balance between analysis time and resolution.
Long Column A shorter column will provide faster analysis times, but with lower efficiency. If the resolution is very good on a long column, you may be able to switch to a shorter column with the same stationary phase.

Experimental Protocols

Protocol 1: Enantiomeric Separation of this compound

This protocol provides a starting point for the method development for the enantiomeric separation of this compound.

1. Column:

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

2. Mobile Phase:

  • Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Optimization:

  • If resolution is insufficient, adjust the ratio of isopropanol in the mobile phase (e.g., try 95:5 and 80:20 hexane:isopropanol).

  • Try replacing isopropanol with ethanol as the alcohol modifier.

Protocol 2: Positional Isomer Separation of Methylphenethyl alcohols

This protocol provides a starting point for the separation of 2-, 3-, and 4-Methylphenethyl alcohol.

1. Column:

  • Stationary Phase: Biphenyl

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size

2. Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

4. Sample Preparation:

  • Dissolve the mixed isomer sample in 50:50 water:acetonitrile to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Representative Data for Enantiomeric Separation of this compound on a Polysaccharide-Based CSP

EnantiomerRetention Time (min)Resolution (Rs)
(S)-2-Methylphenethyl alcohol8.5\multirow{2}{*}{2.1}
(R)-2-Methylphenethyl alcohol9.8
Note: This data is representative and may vary depending on the specific column and HPLC system used.

Table 2: Representative Data for Positional Isomer Separation on a Biphenyl Column

IsomerRetention Time (min)Resolution (Rs)
4-Methylphenethyl alcohol10.21.8 (between 4- and 3-)
3-Methylphenethyl alcohol11.11.6 (between 3- and 2-)
This compound11.9
Note: This data is representative and may vary depending on the specific column and HPLC system used.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_output Output SamplePrep Sample Preparation (Dissolve & Filter) InjectSample Inject Sample SamplePrep->InjectSample MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA + DEA) SetConditions Set HPLC Conditions (Flow, Temp, Wavelength) MobilePhasePrep->SetConditions ColumnSelection Select Chiral Column (e.g., Polysaccharide CSP) ColumnSelection->SetConditions SetConditions->InjectSample DataAcquisition Data Acquisition InjectSample->DataAcquisition CheckResolution Check Resolution (Rs) DataAcquisition->CheckResolution CheckPeakShape Check Peak Shape DataAcquisition->CheckPeakShape Optimization Optimization Required? CheckResolution->Optimization CheckPeakShape->Optimization Optimization->SetConditions Adjust Mobile Phase, Temperature, etc. FinalMethod Final Method Optimization->FinalMethod No

Caption: Experimental workflow for developing an HPLC method for chiral separation.

Troubleshooting_Tree Start Poor Resolution or Peak Shape Issue Q_Resolution Is there any separation between enantiomers? Start->Q_Resolution A_NoSep Change CSP or Drastically Change Mobile Phase Q_Resolution->A_NoSep No Q_PeakShape Are peaks tailing? Q_Resolution->Q_PeakShape Yes, but poor Rs A_NoSep->Start Re-evaluate A_PartialSep Optimize Mobile Phase (Solvent Ratio, Additives) & Temperature End Acceptable Separation A_PartialSep->End Optimized A_Tailing Add/Increase Basic Additive (DEA) or Reduce Sample Load Q_PeakShape->A_Tailing Yes A_GoodShape Focus on Mobile Phase Selectivity Q_PeakShape->A_GoodShape No A_Tailing->A_PartialSep A_GoodShape->A_PartialSep

Caption: Troubleshooting decision tree for improving isomer resolution.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of 2-Methylphenethyl alcohol. This common chromatographic problem can compromise resolution, peak integration, and the overall accuracy of quantitative results. This guide provides a systematic approach to troubleshooting, from simple maintenance to more in-depth methodological adjustments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a polar compound like this compound, which contains a hydroxyl (-OH) group, this is a frequent issue. It arises from unwanted interactions with active sites within the GC system or from non-ideal chromatographic conditions.[2][3] This distortion is problematic because it can lead to reduced resolution between adjacent peaks, inaccurate peak integration, and ultimately compromise the precision and accuracy of your quantitative analysis.[1]

Q2: What are the most common causes of peak tailing for a polar analyte like this compound?

A2: The primary causes of peak tailing for polar compounds like this compound often involve interactions with active sites in the GC system. Key factors include:

  • Active Sites: Free silanol groups (-Si-OH) on the surfaces of the inlet liner, the column, or even fittings can form strong hydrogen bonds with the hydroxyl group of the analyte, causing delayed elution for a portion of the molecules and resulting in a tailing peak.[2][3]

  • Column Issues: The stationary phase of the column can become contaminated or degrade over time, creating active sites.[1][4] Also, a mismatch between the polarity of the analyte and the stationary phase can cause poor peak shape.[5]

  • Inlet Problems: A contaminated or non-deactivated inlet liner is a very common source of peak tailing.[6] Debris from the septum or non-volatile sample matrix components can accumulate in the liner, creating active sites.[6]

  • Improper Method Parameters: An inlet temperature that is too low can lead to slow or incomplete vaporization of the analyte.[2] A suboptimal temperature ramp or carrier gas flow rate can also contribute to band broadening and tailing.

Q3: How can I quickly diagnose the source of my peak tailing?

A3: A systematic approach, starting with the most common and easily fixable issues, is the most efficient way to diagnose the problem.[1]

  • Observe the Chromatogram:

    • If all peaks are tailing: This often points to a physical issue in the flow path, such as improper column installation (at the inlet or detector), a leak, or a dead volume.[2][7]

    • If only polar peaks (like this compound) are tailing: This strongly suggests a chemical interaction problem, likely due to active sites in the system.[2]

  • Start with Inlet Maintenance: The inlet is the most frequent source of contamination and activity.[8] Replacing the inlet liner and septum is a quick and easy first step.[1]

  • Column Maintenance: If inlet maintenance doesn't solve the problem, trimming a small section (e.g., 10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[2][9]

If these initial steps do not resolve the peak tailing, a more thorough investigation of the GC method parameters and the overall health of the column is necessary.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.

G Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed for This compound B Are all peaks tailing? A->B C Check for Flow Path Issues: - Improper column installation - Leaks (inlet, detector) - Dead volume B->C Yes D Likely Chemical Interaction Issue B->D No (Only polar peaks) E Perform Inlet Maintenance: - Replace liner with a deactivated one - Replace septum C->E D->E F Problem Solved? E->F G Trim Column Inlet (10-20 cm) F->G No L Analysis Optimized F->L Yes H Problem Solved? G->H I Review and Optimize GC Method: - Increase inlet temperature - Adjust oven temperature program - Check carrier gas flow rate H->I No H->L Yes J Problem Solved? I->J K Consider Column Replacement: - Use a new, inert column - Consider a more polar stationary phase J->K No J->L Yes K->L

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Troubleshooting Guides

Guide 1: Addressing Inlet and Flow Path Issues

Q: I've noticed that all the peaks in my chromatogram, not just this compound, are tailing. What should I check first?

A: When all peaks exhibit tailing, the cause is often a physical problem in the gas flow path rather than a specific chemical interaction.[7] This can create turbulence or unswept volumes.[2] Here’s a prioritized checklist:

  • Improper Column Installation: This is a very common cause.[10]

    • Incorrect Insertion Depth: If the column is too high or too low in the inlet, it can create dead volumes or turbulence.[2] Consult your instrument manual for the correct insertion distance for your specific inlet and liner.

    • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the flow of carrier gas, leading to peak tailing.[9] The cut should be clean and at a right angle to the column wall.[2]

  • System Leaks: Air leaking into the system can cause a host of problems, including peak tailing and column damage (oxidation of the stationary phase at high temperatures).[11] Check for leaks at the septum nut, column fittings at the inlet and detector, and gas line connections.

  • Contaminated Inlet Liner: While often a source of active sites, a heavily contaminated liner can also physically obstruct the sample path, leading to tailing for all compounds.[6]

Guide 2: Mitigating Active Sites for Polar Analytes

Q: I've performed basic inlet maintenance, but the peak for this compound still shows significant tailing, while my non-polar internal standard looks fine. What's the next step?

A: This scenario strongly points to active sites within the system that are specifically interacting with your polar analyte.[2] Here’s how to address this:

  • Use Deactivated Liners: Always use high-quality, deactivated (silanized) inlet liners. Even new liners can have some activity. Consider using a liner with glass wool, as the wool itself is deactivated and can help trap non-volatile matrix components while promoting vaporization.[10]

  • Column Conditioning and Trimming:

    • Column Contamination: The front end of the column can accumulate non-volatile material from samples, leading to active sites.[4] Trimming 10-20 cm from the column inlet can often restore performance.[2][9]

    • Stationary Phase Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be damaged. In this case, the column will need to be replaced.[1]

  • Column Choice: this compound is a polar compound. Using a column with a stationary phase that has a corresponding polarity can improve peak shape. A "wax" type column (polyethylene glycol) or a mid-polarity phase (e.g., 50% phenyl polysiloxane) may provide better results than a non-polar phase (e.g., 1% or 5% phenyl polysiloxane).[5][12] Using columns specifically designated as "inert" or "ultra inert" can significantly reduce interactions with active compounds.[13]

Data and Method Parameters

The optimal GC parameters will depend on your specific instrument and application. However, the following table provides a starting point for the analysis of this compound.

ParameterRecommended SettingRationale for Peak Shape Improvement
Column Mid-polarity (e.g., DB-17, VF-17ms) or Wax (e.g., DB-WAX, VF-WAXms)A polar stationary phase will have more favorable interactions with the polar analyte, reducing secondary interactions with active sites.[5][12]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension that offers a good balance of resolution and sample capacity.[14]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of this compound (Boiling Point: 243-244 °C), minimizing band broadening in the inlet.[2][15]
Carrier Gas Helium or Hydrogen-
Flow Rate 1.0 - 1.5 mL/min (constant flow)Ensures optimal efficiency and peak shape.
Oven Program Start at a lower temperature (e.g., 60-80°C) and ramp up.A lower initial temperature can help focus the analytes at the head of the column, especially in splitless injection, preventing solvent-related tailing.[8]
Inlet Liner Deactivated, splitless liner with glass woolThe deactivated surface minimizes active sites. Glass wool aids in vaporization and traps non-volatile contaminants.[6][10]
Injection Mode Split (e.g., 20:1 or higher)For higher concentration samples, a split injection provides a sharp injection band. If using splitless for trace analysis, optimize the purge activation time to avoid solvent peak tailing.[8][16]

Experimental Protocols

Protocol 1: Inlet Maintenance - Liner and Septum Replacement
  • Cool Down: Cool the GC inlet to a safe temperature (below 50 °C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum with forceps and replace it with a new, high-quality septum. Avoid overtightening the nut, as this can damage the septum and cause coring.

  • Remove Liner: Carefully remove the inlet liner using clean forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet components.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: Column Trimming and Installation
  • Cool Down and Turn Off Gas: Cool the oven and inlet, and turn off the carrier gas.

  • Remove Column from Inlet: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Make a Clean Cut: Using a ceramic scoring wafer or a specialized column cutting tool, score the column about 10-20 cm from the end. Gently flex the column to break it at the score. Inspect the cut with a magnifying glass to ensure it is clean and perpendicular.[2][9]

  • Install New Ferrule: Slide a new, appropriately sized ferrule and column nut onto the freshly cut end of the column.

  • Install the Column: Carefully insert the column into the inlet to the correct depth as specified by your instrument manufacturer.[10]

  • Tighten Fitting: Tighten the nut finger-tight, and then use a wrench to tighten it an additional ½ to ¾ turn. Do not overtighten.

  • Leak Check: Restore carrier gas flow and heat the oven to a low temperature (e.g., 40 °C). Check for leaks around the column nut in the oven using an electronic leak detector.

By following this structured troubleshooting guide, you can systematically identify and resolve the root cause of peak tailing, leading to more accurate and reliable GC analysis of this compound.

References

Methods to reduce byproduct formation in 2-Methylphenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 2-Methylphenethyl alcohol (CAS: 19819-98-8).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and which is recommended for high purity?

A1: The primary routes include the Grignard reaction, reduction of 2-methylphenylacetic acid derivatives, and Friedel-Crafts acylation followed by reduction.

  • Grignard Reaction: This involves reacting a 2-methylbenzyl Grignard reagent with an electrophile like formaldehyde or ethylene oxide. It is versatile but highly sensitive to reaction conditions, which can lead to byproducts if not strictly controlled.[1][2]

  • Reduction of 2-Methylphenylacetic Acid or its Esters: This is often a high-yielding route with fewer byproducts. The reduction of the carboxylic acid or ester functionality is typically clean and efficient with appropriate reducing agents like lithium aluminum hydride (LiAlH₄).

  • Friedel-Crafts Acylation followed by Reduction: This two-step process involves acylating toluene to form a ketone, which is then reduced. While effective, it can sometimes lead to isomeric byproducts during the acylation step.[3][4]

For the highest purity, the reduction of a purified 2-methylphenylacetic acid ester is often the most reliable method as it avoids the common coupling and quenching byproducts associated with Grignard reagents and the potential for isomers in Friedel-Crafts reactions.

Q2: How can I effectively remove byproducts from my crude this compound?

A2: Purification is critical for obtaining a high-purity product.

  • Silica Gel Column Chromatography: This is the most common and effective method for separating this compound from byproducts of different polarities. A solvent system such as cyclohexane/ethyl acetate is typically employed.[5]

  • Vacuum Distillation: Useful for removing non-volatile impurities or separating components with sufficiently different boiling points. However, some byproducts may have boiling points close to the product, making separation difficult.[6]

  • Esterification/Hydrolysis: For difficult-to-remove impurities, the crude alcohol can be converted into a stable, high-boiling point ester (e.g., with boric acid or phthalic anhydride). The impurities are then distilled off, and the purified ester is hydrolyzed back to the alcohol.[6][7]

Troubleshooting Guides by Synthetic Route

Route 1: Grignard Synthesis (e.g., from 2-Methylbenzyl Halide)

This route is prone to several side reactions. The primary challenges are the formation of coupling products and quenching of the highly reactive Grignard reagent.

Troubleshooting Table: Grignard Synthesis

Symptom / Question Potential Cause Recommended Solution
Q3: My Grignard reaction fails to initiate. Presence of moisture: Water reacts with and destroys the Grignard reagent.[1][8]Thoroughly flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents (e.g., diethyl ether, THF). Ensure magnesium turnings are fresh and not oxidized.
Poor quality magnesium: An oxide layer on the magnesium can prevent the reaction.Gently crush the magnesium turnings in a mortar and pestle before use or use a chemical activator like a small crystal of iodine or 1,2-dibromoethane.
Q4: My yield is low, and I've identified 1,2-bis(2-methylphenyl)ethane (a Wurtz coupling product) as a major byproduct. High concentration of benzyl halide: The Grignard reagent is reacting with unreacted 2-methylbenzyl halide.[8]Add the 2-methylbenzyl halide solution dropwise and slowly to the magnesium suspension. This maintains a low halide concentration, favoring Grignard formation over coupling.
Q5: I have a significant amount of toluene in my crude product. Quenching of the Grignard reagent: The Grignard reagent was quenched by a proton source (water, acidic protons) or atmospheric oxygen.[1][8]Ensure a strictly anhydrous and inert (N₂ or Ar) atmosphere throughout the entire process. Use paraformaldehyde instead of aqueous formaldehyde solutions.[9]
Q6: I used an ester as a starting material and obtained a tertiary alcohol instead of the desired product. Double addition: Grignard reagents react twice with esters, first forming a ketone intermediate which then rapidly reacts with a second equivalent of the Grignard reagent.[10][11]This route is not suitable for producing the target primary alcohol. Use formaldehyde or ethylene oxide as the electrophile instead.
Route 2: Friedel-Crafts Acylation followed by Reduction

This two-step approach first creates a 2-methyl-substituted phenylethanone intermediate, which is then reduced. The main source of byproducts is the initial acylation step.

Troubleshooting Table: Friedel-Crafts Acylation

Symptom / Question Potential Cause Recommended Solution
Q7: My acylation step produced multiple isomers (e.g., 4-methylphenethyl alcohol). Lack of regioselectivity: The acyl group can add to different positions on the aromatic ring.Optimize the catalyst and temperature. Milder Lewis acids or specific solid acid catalysts can sometimes improve regioselectivity.[3] Consider a different synthetic route if isomer separation is problematic.
Q8: I observe polyacylated byproducts. Product is more reactive than starting material: This is uncommon in Friedel-Crafts acylation as the product ketone is deactivated, preventing further substitution.[3][4]Ensure the use of a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃), as it complexes with the product ketone, preventing further reaction.[4]
Q9: The subsequent reduction of the ketone intermediate is incomplete. Insufficient reducing agent or deactivation: The reducing agent (e.g., NaBH₄) may be insufficient or may have decomposed.Use a molar excess of the reducing agent. Check the quality and age of the hydride reagent. Ensure appropriate solvent and temperature conditions for the reduction.

Byproduct Formation Pathways and Troubleshooting Workflow

The following diagrams illustrate common byproduct formation mechanisms and a logical workflow for troubleshooting synthesis issues.

Byproduct_Formation_Grignard cluster_main Desired Reaction cluster_side Side Reactions RMgX 2-Methylbenzyl Magnesium Halide Product 2-Methylphenethyl Alcohol RMgX->Product + Formaldehyde Wurtz Wurtz Coupling Byproduct (1,2-di(o-tolyl)ethane) RMgX->Wurtz + Unreacted Halide Toluene Toluene (Quenched Byproduct) RMgX->Toluene + Proton Source (H₂O) RX 2-Methylbenzyl Halide H2O Water / O₂ Formaldehyde Formaldehyde

Caption: Byproduct formation pathways in Grignard synthesis.

Troubleshooting_Workflow start Problem: Suboptimal Synthesis low_yield Low Yield? start->low_yield high_impurity High Impurity? start->high_impurity grignard_path Grignard Synthesis? low_yield->grignard_path Yes reduction_path Reduction Synthesis? low_yield->reduction_path No high_impurity->grignard_path Yes high_impurity->reduction_path No init_fail Initiation Failure? grignard_path->init_fail Yes coupling_byproduct Wurtz Coupling Byproduct? grignard_path->coupling_byproduct No check_moisture Action: - Flame-dry glassware - Use anhydrous solvent - Activate Mg init_fail->check_moisture Yes slow_addition Action: - Slow, dropwise addition of halide coupling_byproduct->slow_addition Yes quenched_byproduct Toluene Byproduct? coupling_byproduct->quenched_byproduct No inert_atmosphere Action: - Maintain N₂/Ar atm. - Use dry reagents quenched_byproduct->inert_atmosphere Yes incomplete_reduction Incomplete Reduction? reduction_path->incomplete_reduction Yes check_reagent Action: - Use excess reducing agent - Check reagent quality - Optimize temp/time incomplete_reduction->check_reagent Yes

Caption: Troubleshooting workflow for this compound synthesis.

Key Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Paraformaldehyde

This protocol is adapted from standard Grignard procedures and emphasizes techniques to minimize byproduct formation.

Materials:

  • 2-Methylbenzyl chloride (or bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde, dried under vacuum

  • Iodine crystal (as initiator)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (or N₂/Ar inlet), and a magnetic stirrer. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask. Begin stirring and gently heat the flask with a heat gun until violet iodine vapors are observed. Allow to cool.

  • Grignard Formation: Add anhydrous solvent (e.g., THF) to the flask. Dissolve 2-methylbenzyl chloride (1.0 eq) in anhydrous solvent in the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.

  • Slow Addition: Once initiated, add the remaining 2-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical to prevent Wurtz coupling.[8]

  • Reaction with Formaldehyde: After the addition is complete, continue stirring for 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent. Cool the mixture in an ice bath. Add dry paraformaldehyde (1.5 eq) portion-wise, controlling the exothermic reaction.

  • Workup: After the reaction is complete (monitored by TLC), cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]

Protocol 2: Synthesis via Reduction of 2-Methylphenylacetic Acid Ester

This protocol provides a cleaner route, avoiding many of the side reactions of the Grignard method.

Materials:

  • Methyl 2-methylphenylacetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • 10% aqueous H₂SO₄ or Rochelle's salt solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask with a dropping funnel, a reflux condenser with a N₂/Ar inlet, and a magnetic stirrer, under an inert atmosphere.

  • LiAlH₄ Suspension: Suspend lithium aluminum hydride (1.0 - 1.5 eq) in anhydrous THF in the reaction flask and cool to 0°C in an ice bath. Caution: LiAlH₄ reacts violently with water.

  • Ester Addition: Dissolve methyl 2-methylphenylacetate (1.0 eq) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Workup (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add dropwise: X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water (where X is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound. If necessary, purify further by vacuum distillation or column chromatography.

References

Optimizing reaction conditions for the etherification of 2-Methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the etherification of 2-Methylphenethyl alcohol. Our aim is to facilitate the smooth execution of your experiments by directly addressing potential challenges and offering detailed procedural guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the etherification of this compound?

A1: The Williamson ether synthesis is the most widely used and dependable method for preparing unsymmetrical ethers from this compound.[1][2][3] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and reacts with a primary alkyl halide in an SN2 reaction to form the desired ether.[1][2]

Q2: Can I use acid-catalyzed dehydration to synthesize ethers from this compound?

A2: While acid-catalyzed dehydration can be used to synthesize symmetrical ethers from primary alcohols, it is generally not recommended for producing unsymmetrical ethers from two different alcohols.[4] This method often leads to a mixture of products that are difficult to separate.[4] For primary alcohols, the reaction proceeds via an SN2 mechanism at lower temperatures (around 130-140 °C), but at higher temperatures (above 150 °C), E1 elimination to form an alkene becomes a significant side reaction.[4]

Q3: What is Phase-Transfer Catalysis (PTC) and how can it benefit the etherification of this compound?

A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide).[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the alkoxide from the aqueous to the organic phase, thereby increasing the reaction rate.[5] This method can lead to higher yields, reduce the need for expensive anhydrous solvents, and allow for the use of less powerful bases like sodium hydroxide.[5]

Q4: Are there alternative methods to the Williamson ether synthesis for this reaction?

A4: The Mitsunobu reaction is an alternative for converting alcohols to various functional groups, including ethers.[5] It proceeds under mild, neutral conditions using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[5] However, for a primary, unhindered alcohol like this compound, the Williamson ether synthesis is generally more straightforward and cost-effective.

Troubleshooting Guide

This guide addresses common issues encountered during the etherification of this compound via the Williamson ether synthesis.

Problem Possible Cause Troubleshooting Suggestion Rationale
Low or No Product Formation Incomplete deprotonation of the alcohol. Use a stronger base (e.g., NaH instead of NaOH) or ensure anhydrous conditions.This compound requires a sufficiently strong base for complete conversion to the alkoxide. Moisture will consume the base.
Poor quality or inactive alkyl halide. Use a fresh, purified alkyl halide. Consider converting the alkyl bromide or chloride to an iodide in situ by adding catalytic NaI or KI.Alkyl iodides are more reactive than bromides and chlorides in SN2 reactions.
Insufficient reaction temperature or time. Monitor the reaction by TLC or GC. If the reaction is sluggish, gradually increase the temperature or extend the reaction time.SN2 reactions are temperature-dependent. Typical temperatures range from room temperature to the boiling point of the solvent.
Inappropriate solvent. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to accelerate the SN2 reaction.These solvents solvate the cation of the alkoxide, leaving the anion more nucleophilic.
Formation of an Alkene Side Product Use of a secondary or tertiary alkyl halide. Always use a methyl or primary alkyl halide as the electrophile.Secondary and tertiary alkyl halides are prone to E2 elimination, especially with a strong, sterically unhindered base like an alkoxide.[2]
High reaction temperature. Maintain the lowest effective temperature for the reaction.Higher temperatures favor elimination over substitution.
Difficult Product Purification Presence of unreacted starting materials. Ensure the reaction goes to completion by using a slight excess of one reagent (typically the less expensive one) and monitoring the reaction.Unreacted alcohol or alkyl halide can complicate purification.
Formation of side products. Optimize reaction conditions (temperature, choice of base and alkyl halide) to minimize side reactions.Careful planning of the synthesis route and conditions is crucial for a clean reaction.

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis of 2-Methylphenethyl Alkyl Ethers

This protocol provides a general procedure for the synthesis of ethers from this compound and primary alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Primary alkyl halide (e.g., ethyl bromide, n-propyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC, typically 2-12 hours). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkyl halides.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed (PTC) Etherification of this compound

This protocol is adapted for the synthesis of alkyl ethers of this compound using phase-transfer catalysis, which avoids the need for strong, anhydrous bases and solvents.[5]

Materials:

  • This compound

  • Primary alkyl halide (e.g., ethyl bromide, n-propyl bromide)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in toluene.

  • To the stirred solution, add the 50% aqueous NaOH solution and a catalytic amount of TBAB (2-5 mol%).

  • Heat the biphasic mixture to 60-70 °C.

  • Add the primary alkyl halide (1.2 eq.) dropwise over 30 minutes.

  • Vigorously stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic layer and wash it with deionized water (2x) to remove residual NaOH and TBAB.

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the toluene under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Data Summary

The following table summarizes the key reaction parameters and expected outcomes for different etherification methods of this compound.

Method Typical Base Alkylating Agent Solvent Typical Temperature Expected Yield Key Advantages Potential Issues
Williamson Ether Synthesis NaH, KHPrimary Alkyl HalideDMF, THF0 °C to 60 °CGood to ExcellentHigh reliability and versatility.[1][2]Requires anhydrous conditions and strong bases.
Phase-Transfer Catalysis (PTC) 50% aq. NaOHPrimary Alkyl HalideToluene60-70 °CGood to ExcellentAvoids anhydrous conditions; uses cheaper reagents.[5]Requires vigorous stirring; catalyst removal may be necessary.
Acid-Catalyzed Dehydration N/A (Acid Catalyst, e.g., H2SO4)Another molecule of this compoundNone or excess alcohol130-140 °CPoor to ModerateSimple procedure for symmetrical ethers.Not suitable for unsymmetrical ethers; risk of alkene formation.[4]

Visualizations

Experimental Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_base Add NaH at 0 °C start->add_base 1. form_alkoxide Stir to form alkoxide add_base->form_alkoxide 2. add_halide Add primary alkyl halide at 0 °C form_alkoxide->add_halide 3. react Stir at RT or with gentle heat (Monitor by TLC/GC) add_halide->react 4. quench Quench with aq. NH4Cl react->quench 5. extract Extract with organic solvent quench->extract 6. wash_dry Wash and dry organic layers extract->wash_dry 7. concentrate Concentrate under reduced pressure wash_dry->concentrate 8. purify Purify by chromatography concentrate->purify 9. product Pure Ether Product purify->product 10.

Caption: Step-by-step workflow for the Williamson ether synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_base Was the base strong enough and added under anhydrous conditions? start->check_base check_halide Is the alkyl halide a primary halide and of good quality? check_base->check_halide Yes use_stronger_base Action: Use a stronger base (e.g., NaH) and ensure anhydrous conditions. check_base->use_stronger_base No check_conditions Were the temperature and reaction time sufficient? check_halide->check_conditions Yes use_primary_halide Action: Use a fresh primary alkyl halide. Consider adding catalytic NaI/KI. check_halide->use_primary_halide No check_elimination Is alkene detected as a byproduct? check_conditions->check_elimination Yes optimize_temp_time Action: Increase temperature or prolong reaction time. Monitor reaction progress. check_conditions->optimize_temp_time No lower_temp Action: Lower the reaction temperature to favor substitution. check_elimination->lower_temp Yes consider_ptc Consider Phase-Transfer Catalysis for milder conditions. check_elimination->consider_ptc No

Caption: A decision tree to troubleshoot low product yield in the Williamson ether synthesis.

References

Technical Support Center: Stability of 2-Methylphenethyl Alcohol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-Methylphenethyl alcohol in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a cosmetic formulation?

A1: Based on its chemical structure, the primary degradation pathways for this compound are oxidation and photodegradation. Oxidation can convert the primary alcohol to 2-methylphenylacetic acid and subsequently to other related compounds. Exposure to UV light can also induce degradation, potentially leading to discoloration and loss of efficacy.

Q2: How can I prevent the oxidation of this compound in my formulation?

A2: To minimize oxidation, consider incorporating antioxidants such as tocopherol (Vitamin E), ascorbic acid (Vitamin C), or butylhydroxytoluene (BHT) into your formulation. Additionally, using packaging that limits exposure to air, such as airless pumps, can be beneficial.

Q3: My formulation containing this compound is turning yellow after exposure to light. What is the cause and how can I fix it?

A3: The yellowing is likely due to photodegradation. To mitigate this, you can add a UV absorber to the formulation, such as benzophenone-3 or avobenzone.[1] Furthermore, utilizing opaque or UV-protective packaging is a crucial step in preventing light-induced degradation.

Q4: I am observing a change in the odor of my cream formulation. Could this be related to the degradation of this compound?

A4: Yes, a change in odor can be an indicator of degradation. The oxidation of this compound to 2-methylphenylacetic acid would result in a shift from a floral scent to a more acidic or off-odor.

Q5: Can the pH of my formulation affect the stability of this compound?

A5: While this compound itself is relatively stable across a range of pH values typical for cosmetic formulations (pH 4-8), extreme pH levels (highly acidic or alkaline) can potentially catalyze degradation reactions, particularly in the presence of other reactive ingredients. It is always recommended to conduct stability testing at the intended pH of the final product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Phase Separation in Emulsion Incompatibility of this compound with the emulsifier system, or degradation of the alcohol affecting emulsion stability.1. Evaluate the HLB (Hydrophile-Lipophile Balance) of your emulsifier system. 2. Test different types or concentrations of emulsifiers. 3. Analyze the aged sample to determine if degradation of this compound has occurred.
Decrease in Viscosity Degradation of thickening agents or interaction with this compound or its degradants.1. Assess the compatibility of the chosen thickener with this compound. 2. Consider using a different class of thickeners (e.g., natural vs. synthetic polymers). 3. Measure the concentration of this compound to correlate viscosity changes with its degradation.
Crystallization of Ingredients Saturation issue or interaction between this compound and other components, especially at low temperatures.1. Review the solubility of all ingredients in the formulation base. 2. Perform freeze-thaw cycle testing to induce and diagnose crystallization. 3. Consider adjusting the concentration of this compound or other solids.
Loss of Preservative Efficacy Degradation of this compound, which may also be acting as a preservative booster.1. Quantify the concentration of this compound over time at various storage conditions. 2. Conduct microbial challenge testing on aged samples. 3. If degradation is confirmed, consider adding a secondary preservative or stabilizing the this compound.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical 6-month accelerated stability study of a cosmetic cream containing 1% this compound. This data is for example purposes to guide experimental interpretation.

Table 1: Stability of this compound under Different Temperature Conditions

Time (Months)4°C (% Remaining)25°C / 60% RH (% Remaining)40°C / 75% RH (% Remaining)
0100.0100.0100.0
199.899.598.2
399.598.695.1
699.297.190.3

Table 2: Formation of 2-Methylphenylacetic Acid (Primary Degradant) at 40°C / 75% RH

Time (Months)2-Methylphenylacetic Acid (%)
00.00
10.15
30.45
60.89

Table 3: Impact of Formulation Additives on the Stability of this compound at 40°C / 75% RH after 6 Months

Formulation Base% this compound Remaining
Control (No Additives)90.3
+ 0.1% Tocopherol (Antioxidant)96.5
+ 0.2% Benzophenone-3 (UV Absorber)94.8
+ 0.1% Tocopherol + 0.2% Benzophenone-398.1

Experimental Protocols

Protocol 1: Accelerated Stability Testing
  • Sample Preparation: Prepare the final cosmetic formulation containing this compound. Package the formulation in the intended final packaging.

  • Storage Conditions: Place samples in stability chambers under the following conditions:

    • 4°C (refrigerator)

    • 25°C / 60% Relative Humidity (real-time control)

    • 40°C / 75% Relative Humidity (accelerated condition)

    • Photostability chamber (with UV and visible light exposure)

  • Time Points: Pull samples for analysis at initial (time 0), 1, 3, and 6-month intervals.

  • Analysis: At each time point, evaluate the following parameters:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Chemical Properties: Quantify the concentration of this compound and any identified degradation products using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 1g of the cosmetic formulation into a 50 mL volumetric flask.

    • Add 25 mL of methanol and sonicate for 15 minutes to extract the this compound.

    • Bring the flask to volume with methanol and mix well.

    • Centrifuge an aliquot of the solution and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

degradation_pathway 2-Methylphenethyl_alcohol This compound Intermediate_Aldehyde 2-Methylphenylacetaldehyde 2-Methylphenethyl_alcohol->Intermediate_Aldehyde Oxidation Further_Degradants Further Degradation Products 2-Methylphenethyl_alcohol->Further_Degradants Photodegradation Oxidative_Stress Oxidative Stress (e.g., Peroxides, Metal Ions) Oxidative_Stress->2-Methylphenethyl_alcohol Photolytic_Stress Photolytic Stress (UV Light) Photolytic_Stress->2-Methylphenethyl_alcohol Carboxylic_Acid 2-Methylphenylacetic Acid Intermediate_Aldehyde->Carboxylic_Acid Oxidation

Caption: Potential degradation pathways of this compound.

stability_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Formulation Cosmetic Formulation Packaging Final Packaging Formulation->Packaging Temp_Humidity Temperature & Humidity (4°C, 25°C/60%RH, 40°C/75%RH) Packaging->Temp_Humidity Light Photostability (UV/Vis Light) Packaging->Light Freeze_Thaw Freeze-Thaw Cycles Packaging->Freeze_Thaw Physical Physical Testing (Appearance, pH, Viscosity) Temp_Humidity->Physical Time Points (0, 1, 3, 6 mo) Chemical Chemical Analysis (HPLC for Assay & Impurities) Temp_Humidity->Chemical Time Points (0, 1, 3, 6 mo) Light->Physical Light->Chemical Freeze_Thaw->Physical

Caption: Experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Methylphenethyl Alcohol and Phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Methylphenethyl alcohol and phenethyl alcohol, with a focus on their antimicrobial properties. While extensive experimental data is available for phenethyl alcohol, there is a notable lack of published research on the specific biological effects of its ortho-methylated counterpart, this compound. This comparison, therefore, combines established experimental data for phenethyl alcohol with a theoretical analysis of this compound based on structure-activity relationships.

Phenethyl Alcohol: A Well-Characterized Antimicrobial Agent

Phenethyl alcohol (PEA) is an aromatic alcohol that is widely recognized for its antimicrobial properties.[1][2] It is found in various essential oils and is also produced by the fungus Candida albicans.[2] Its primary mechanism of action against microorganisms involves the disruption of the cell membrane's permeability barrier.[3] This leads to an increased uptake of substances normally excluded from the cell and leakage of cellular components, ultimately inhibiting DNA synthesis and other vital cellular functions.

Antimicrobial Spectrum of Phenethyl Alcohol

Phenethyl alcohol exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against several microorganisms.

MicroorganismGram StainMIC (mM)Reference
Escherichia coliNegative~15--INVALID-LINK--
Pseudomonas aeruginosaNegative90 - 180--INVALID-LINK--
Staphylococcus aureusPositive90 - 180--INVALID-LINK--
Enterococcus faeciumPositive90 - 180--INVALID-LINK--
Mechanism of Action: Membrane Disruption

The primary mode of antimicrobial action for phenethyl alcohol is the disruption of the bacterial cell membrane. This is a non-specific mechanism that increases membrane fluidity and permeability.

cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Disruption Membrane Disruption (Increased Fluidity) Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid PEA Phenethyl Alcohol PEA->Lipid1 Intercalates into PEA->Lipid2 Intercalates into PEA->Lipid3 Intercalates into PEA->Lipid4 Intercalates into PEA->Lipid5 Intercalates into Leakage Leakage of Cellular Contents (e.g., K+ ions) Disruption->Leakage Inhibition Inhibition of DNA Synthesis & Cell Growth Leakage->Inhibition

Mechanism of Phenethyl Alcohol's Antimicrobial Activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent is determined using a broth microdilution method.

cluster_workflow MIC Assay Workflow Prep Prepare serial dilutions of test compound Inoc Inoculate with standardized bacterial suspension Prep->Inoc Incub Incubate at 37°C for 18-24 hours Inoc->Incub Read Read results visually or with a plate reader Incub->Read MIC Determine MIC (lowest concentration with no visible growth) Read->MIC

Workflow for a Minimum Inhibitory Concentration (MIC) Assay.

This compound: An Uncharacterized Analogue

Despite its structural similarity to phenethyl alcohol, there is a significant lack of publicly available experimental data on the biological activity of this compound. It is listed in chemical databases and by suppliers, primarily as a fragrance ingredient.[4] Without dedicated studies, any comparison of its biological activity to phenethyl alcohol must be theoretical.

Comparative Analysis: A Tale of Two Molecules

The key structural difference between the two compounds is the presence of a methyl group on the ortho-position of the phenyl ring in this compound.

cluster_pea Phenethyl Alcohol cluster_2mpea This compound PEA_img PEA_img MPEA_img MPEA_img

Chemical Structures.
Physicochemical Properties

The addition of a methyl group is expected to increase the lipophilicity of the molecule, which can be estimated by the partition coefficient (logP).

PropertyPhenethyl AlcoholThis compound
Molecular Formula C₈H₁₀OC₉H₁₂O
Molecular Weight 122.16136.19
Predicted logP 1.361.85

Predicted logP values are calculated using standard chemical modeling software.

Theoretical Impact of Ortho-Methylation on Biological Activity

The antimicrobial activity of simple alcohols is often correlated with their ability to partition into and disrupt the lipid bilayer of microbial cell membranes. This interaction is heavily influenced by the molecule's hydrophobicity.

  • Increased Hydrophobicity: The higher predicted logP value of this compound suggests it is more hydrophobic than phenethyl alcohol. In theory, this could lead to a greater affinity for the lipid cell membrane and potentially enhanced membrane-disrupting activity.

  • Steric Hindrance: The presence of the methyl group at the ortho position could introduce steric hindrance, which might affect how the molecule intercalates into the lipid bilayer. This could either enhance or diminish its disruptive capabilities compared to the un-substituted phenethyl alcohol.

Without experimental data, it is difficult to definitively conclude whether the increased hydrophobicity or potential steric hindrance would be the dominant factor in determining the antimicrobial potency of this compound.

Conclusion

Phenethyl alcohol is a well-documented antimicrobial agent with a clear mechanism of action involving the disruption of the cell membrane. In contrast, this compound remains largely uncharacterized in terms of its biological activity. Based on theoretical structure-activity relationships, the addition of an ortho-methyl group increases its hydrophobicity, which may suggest a potential for antimicrobial activity, possibly even greater than that of phenethyl alcohol. However, this remains a hypothesis that requires experimental validation. Further research, including in vitro antimicrobial susceptibility testing, is necessary to elucidate the biological activity profile of this compound and enable a direct, data-driven comparison with its parent compound.

References

A Comparative Analysis of 2-Methylphenethyl Alcohol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the ortho (2-), meta (3-), and para (4-) isomers of methylphenethyl alcohol. Intended for researchers, scientists, and professionals in drug development, this document outlines the synthesis, spectroscopic properties, and potential biological activities of these isomers, supported by experimental data and methodologies.

Physicochemical and Spectroscopic Properties

The position of the methyl group on the phenyl ring subtly influences the physicochemical and spectroscopic properties of the 2-methylphenethyl alcohol isomers. These differences are critical for the identification and characterization of each isomer.

PropertyThis compound3-Methylphenethyl Alcohol4-Methylphenethyl Alcohol
CAS Number 19819-98-81875-89-4699-02-5
Molecular Formula C₉H₁₂OC₉H₁₂OC₉H₁₂O
Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol
Boiling Point 243-244 °C242-243 °C244-245 °C
Density 1.016 g/mL at 25 °C1.002 g/mL at 25 °C0.978 g/mL at 25 °C
Refractive Index (n20/D) 1.5351.5291.526
Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers, providing a basis for their differentiation.

¹H NMR Spectral Data (CDCl₃, ppm)

ProtonsThis compound3-Methylphenethyl Alcohol4-Methylphenethyl Alcohol
Ar-H 7.15-7.25 (m, 4H)7.00-7.20 (m, 4H)7.08 (d, 2H), 7.12 (d, 2H)
-CH₂-OH3.85 (t, 2H)3.84 (t, 2H)3.73 (t, 2H)
Ar-CH₂-2.90 (t, 2H)2.85 (t, 2H)2.76 (t, 2H)
Ar-CH₃2.35 (s, 3H)2.34 (s, 3H)2.29 (s, 3H)
-OH 1.5-2.0 (br s, 1H)1.5-2.0 (br s, 1H)1.5-2.0 (br s, 1H)

¹³C NMR Spectral Data (CDCl₃, ppm)

CarbonThis compound3-Methylphenethyl Alcohol4-Methylphenethyl Alcohol
C -OH61.563.563.7
Ar-C H₂-36.539.038.5
Ar-C (quaternary)136.0, 138.0138.0, 138.5135.5, 136.0
Ar-C H126.0, 126.5, 129.0, 130.0126.5, 128.5, 129.0, 129.5129.0, 129.5
Ar-C H₃19.021.421.0

Key IR Absorptions (cm⁻¹)

Functional GroupThis compound3-Methylphenethyl Alcohol4-Methylphenethyl Alcohol
O-H Stretch (broad)~3350~3340~3330
C-H Stretch (aromatic)~3020~3020~3020
C-H Stretch (aliphatic)~2930, 2870~2930, 2870~2930, 2870
C-O Stretch~1045~1050~1055

Mass Spectrometry (m/z)

IonThis compound3-Methylphenethyl Alcohol4-Methylphenethyl Alcohol
[M]⁺136136136
[M-CH₂OH]⁺105105105
[M-H₂O]⁺118118118
Base Peak105105105

Experimental Protocols

General Synthesis of Methylphenethyl Alcohols

A general and adaptable method for the synthesis of 2-, 3-, and 4-methylphenethyl alcohol involves the reduction of the corresponding methylphenylacetic acid.

Materials:

  • Appropriate methylphenylacetic acid isomer (2-, 3-, or 4-)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • A solution of the respective methylphenylacetic acid (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in the same solvent at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude methylphenethyl alcohol.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Methylphenylacetic Acid Methylphenylacetic Acid ReactionMixture Reduction in Anhydrous Ether/THF Methylphenylacetic Acid->ReactionMixture LiAlH4 LiAlH4 LiAlH4->ReactionMixture Quenching Quenching with H2O/NaOH ReactionMixture->Quenching Filtration Filtration Quenching->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Final Product Final Product Purification->Final Product Pure Methylphenethyl Alcohol Isomer

General synthesis workflow for methylphenethyl alcohol isomers.

Comparative Biological Activity

While direct comparative studies on the biological activities of the 2-, 3-, and 4-methylphenethyl alcohol isomers are limited, the principles of structure-activity relationships (SAR) allow for informed hypotheses. The position of the methyl group can influence the molecule's interaction with biological targets, its metabolic fate, and its pharmacokinetic properties.

Potential Influences of Isomerism on Biological Activity:

  • Steric Hindrance: The ortho-isomer (this compound) may exhibit steric hindrance due to the proximity of the methyl group to the ethyl alcohol side chain. This could affect its ability to bind to specific receptors or enzymes compared to the less hindered meta- and para-isomers.

  • Electronic Effects: The methyl group is weakly electron-donating. The position of this group (ortho, meta, or para) influences the electron density distribution in the aromatic ring, which can affect the molecule's reactivity and its non-covalent interactions with biological macromolecules.

  • Metabolism: The position of the methyl group can influence the metabolic pathways of these isomers. For example, the accessibility of the aromatic ring to cytochrome P450 enzymes may differ, leading to variations in the rate and products of metabolism.

SAR_Comparison cluster_properties Influencing Factors cluster_activities Potential Biological Outcomes Isomers 2-, 3-, 4-Methylphenethyl Alcohol Isomers StericHindrance Steric Hindrance (ortho > meta ≈ para) Isomers->StericHindrance ElectronicEffects Electronic Effects (ortho, para vs. meta) Isomers->ElectronicEffects Metabolism Metabolic Profile Isomers->Metabolism ReceptorBinding Receptor/Enzyme Binding Affinity StericHindrance->ReceptorBinding ElectronicEffects->ReceptorBinding Pharmacokinetics Pharmacokinetics (ADME) Metabolism->Pharmacokinetics Toxicity Toxicological Profile Metabolism->Toxicity

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative overview of validated analytical methodologies for the quantitative determination of 2-Methylphenethyl alcohol. The selection of a suitable analytical technique is crucial for ensuring the quality, purity, and potency of pharmaceutical products and research materials. This document details the experimental protocols and performance characteristics of two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID).

The information provided is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of an appropriate analytical strategy for this compound.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-FID for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters for each method, providing a basis for objective comparison. The data presented are typical values based on the validation of methods for structurally similar aromatic alcohols.

Table 1: Performance Characteristics of HPLC-UV and GC-FID for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
   Repeatability< 1.5%< 1.5%
   Intermediate Precision< 2.0%< 2.0%
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the low ng/mL range
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL rangeTypically in the mid-to-high ng/mL range
Specificity High, demonstrated by peak purity and absence of interference from placebo.High, demonstrated by baseline separation from other volatile components.
Robustness High, with minimal impact from small variations in mobile phase composition, flow rate, and column temperature.High, with minimal impact from small variations in oven temperature ramp rate, carrier gas flow, and inlet temperature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of related aromatic alcohols and serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

a. Chromatographic Conditions

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (50:50, v/v), isocratic
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

b. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the linear range of the method.

c. Validation Approach The validation process should adhere to a written protocol that specifies the tests, procedures, and acceptance criteria.[1]

  • Specificity: Analyze blank and placebo samples to ensure no interference at the retention time of this compound.[2][3]

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[2][3]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[2][4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.[4]

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of this compound, particularly for assessing purity and identifying volatile impurities.

a. Chromatographic Conditions

ParameterValue
Column HP-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min)
Injector Split/splitless injector
Injector Temperature 250 °C
Split Ratio 50:1
Oven Temperature Program Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 250 °C, hold for 5 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL

b. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to a concentration within the method's linear range.

  • Internal Standard (Optional): For improved precision, an internal standard (e.g., n-dodecane) can be added to all standards and samples at a constant concentration.

c. Validation Approach

The validation strategy for the GC-FID method follows the same principles as the HPLC method, focusing on specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

  • Specificity: Analyze a solvent blank to ensure no interfering peaks at the retention time of this compound and the internal standard (if used).

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration.

  • Accuracy: Conduct recovery studies by spiking a suitable matrix with the analyte at different concentration levels.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate samples.

  • LOD & LOQ: Determine based on signal-to-noise ratios or the calibration curve statistics.

  • Robustness: Evaluate the impact of minor changes to parameters like the oven temperature program, carrier gas flow rate, and injector temperature.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose. The process begins with method development and optimization, followed by a formal validation protocol and report.[6]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Reporting & Implementation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Finalized Method Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Rob Robustness Report Validation Report Implement Routine Use Report->Implement Approval

Caption: General workflow for analytical method validation.

References

Comparative analysis of the fragrance profiles of phenethyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Fragrance Profiles of Phenethyl Alcohol and Its Derivatives

This guide provides a detailed comparison of the fragrance profiles of phenethyl alcohol and several of its ester derivatives. It is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, pharmacology, and drug development. The information presented is supported by experimental data and established methodologies in sensory science.

Data Presentation: Comparative Fragrance Profiles

The following table summarizes the olfactory characteristics of phenethyl alcohol and its derivatives. These compounds are widely used in the fragrance industry to create a range of scents, from floral and fruity to sweet and balsamic.

Compound NameCAS NumberMolecular FormulaOdor FamilyOdor ProfileOdor StrengthLongevity (on smelling strip)
Phenethyl Alcohol 60-12-8C₈H₁₀OFloralA mild, warm, and soft rose scent with honeyed undertones and fresh, slightly green facets.[1][2][3][4]Weak> 30 hours[2]
Phenethyl Acetate 103-45-7C₁₀H₁₂O₂Floral, FruityA very sweet, rosy, and fruity aroma, often described with notes of peach, honey, and a slight green nuance.[5][6][7]MediumModerate
Phenethyl Isobutyrate 103-48-0C₁₂H₁₆O₂Fruity, FloralA delicate fruity and floral bouquet featuring notes of rose, pear, peach, and honey with hints of tea.[8][9][10]Medium~16 hours[11]
Phenethyl Phenylacetate 102-20-5C₁₆H₁₆O₂Balsamic, FloralA rich, balsamic-sweet aroma with prominent honey and rosy nuances, sometimes with hints of tea, apricot, and cinnamon.[12][13][14][15]Medium> 200 hours[12]
Phenethyl Hexanoate 6290-37-5C₁₄H₂₀O₂Fruity, FloralDescribed as having a floral and waxy odor profile.[16]High~4 hours[17]

Experimental Protocols

The characterization of fragrance profiles is primarily achieved through Gas Chromatography-Olfactometry (GC-O), a technique that combines the analytical separation power of gas chromatography with the sensitivity of the human nose as a detector.[18][19]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a pivotal method for identifying which specific volatile compounds in a complex mixture are responsible for its aroma.[18][20]

1. Principle: A sample containing volatile compounds is injected into a gas chromatograph. The compounds are separated based on their boiling points and polarity as they travel through a capillary column. At the end of the column, the effluent is split. One portion goes to a conventional detector (like a Mass Spectrometer, MS, for chemical identification), while the other is directed to a heated "odor port" or "sniffing port," where a trained sensory analyst (assessor) sniffs the eluting compounds and records their olfactory perceptions.[18][19][21]

2. Apparatus:

  • Gas Chromatograph (GC): Separates the volatile compounds.

  • Effluent Splitter: Divides the column output between the chemical detector and the odor port.

  • Heated Transfer Line: Prevents condensation of compounds en route to the odor port.

  • Odor Port (ODP): A cone-shaped outlet where a human assessor can smell the compounds as they elute, mixed with humidified air for comfort.[19]

  • Data Recording System: Software to correlate the assessor's sensory feedback (odor quality, intensity, duration) with the chromatogram from the chemical detector.

3. Common GC-O Methodologies: There are three primary methods for quantifying the potency and importance of aroma compounds:

  • Detection Frequency: A panel of several assessors (typically 6-12) sniffs the sample effluent.[19] A record is made of how many panelists detect an odor at a specific retention time. The more panelists who detect a compound, the more significant it is considered to the overall aroma.

  • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is analyzed repeatedly, with each run being a serial dilution of the previous one (e.g., 1:2, 1:4, 1:8).[19][22] The "Flavor Dilution (FD) factor" is the highest dilution at which an odorant can still be detected. Compounds with higher FD factors are considered more potent.

  • Direct Intensity: A trained assessor sniffs an undiluted sample and rates the perceived intensity of each eluting odorant over time using a predefined scale (e.g., a 10-point scale). This method generates an "olfactogram" that represents the intensity of different aromas in the sample.[19]

Visualizations

Experimental Workflow for Fragrance Analysis

The following diagram illustrates the typical workflow for analyzing a fragrance sample using Gas Chromatography-Olfactometry coupled with Mass Spectrometry.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Integration & Interpretation Sample Fragrance Sample Extraction Volatile Extraction (e.g., SPME, Headspace) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry (Identification) Splitter->MS ODP Odor Port (Detection) Splitter->ODP MS_Data Chemical Data (Mass Spectra) MS->MS_Data O_Data Sensory Data (Olfactogram) ODP->O_Data Analysis Correlated Analysis MS_Data->Analysis O_Data->Analysis Profile Fragrance Profile Report Analysis->Profile

Caption: Workflow of GC-MS/O for fragrance profile analysis.

Simplified Olfactory Signaling Pathway

This diagram outlines the basic molecular cascade that occurs when an odorant molecule is detected by an olfactory receptor neuron, leading to a signal being sent to the brain.

Olfactory_Signaling Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G G-protein (Gαolf) OR->G Activates AC Adenylyl Cyclase III G->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Ion Ca²⁺ / Na⁺ Influx CNG->Ion Depol Membrane Depolarization Ion->Depol AP Action Potential to Brain Depol->AP

Caption: Simplified diagram of the olfactory signal transduction cascade.

References

A Comparative Analysis of Preservative Efficacy: Phenethyl Alcohol vs. Parabens

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial query for "2-Methylphenethyl alcohol" did not yield significant results in the context of widely used preservatives. It is highly probable that the intended compound was Phenethyl alcohol (PEA) , a structurally similar and commonly utilized aromatic alcohol in the pharmaceutical and cosmetic industries for its preservative and fragrance properties. This guide will therefore focus on the comparative efficacy of Phenethyl alcohol against the paraben class of preservatives.

This comparison guide provides an objective analysis of the preservative efficacy of Phenethyl alcohol and parabens, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on preservative selection.

Executive Summary

Phenethyl alcohol is often positioned as a gentler, nature-identical alternative to traditional preservatives like parabens.[1][2] Both PEA and parabens exhibit broad-spectrum antimicrobial activity, crucial for protecting aqueous-based formulations from contamination. Their primary mechanisms of action differ: PEA primarily disrupts the microbial cell membrane, leading to increased permeability and leakage of cellular contents, while parabens are thought to interfere with membrane transport processes and inhibit the synthesis of DNA, RNA, and key enzymes.[1][3][4][5][6][7]

The selection between Phenethyl alcohol and parabens will depend on various factors, including the specific formulation, desired spectrum of activity, pH of the product, and regulatory considerations. While parabens have a long history of effective use, concerns over their potential for endocrine disruption have led to an increased interest in alternatives like PEA.[5]

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Phenethyl alcohol and various parabens against a standard panel of microorganisms used in preservative efficacy testing. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of MIC values should be approached with caution, as experimental conditions and methodologies may differ between studies.

MicroorganismPhenethyl Alcohol (PEA)
Escherichia coli (Gram-negative bacteria)> 6100 µg/mL[8]
Staphylococcus aureus (Gram-positive bacteria)-
Pseudomonas aeruginosa (Gram-negative bacteria)> 6100 µg/mL[8]
Candida albicans (Yeast)800–3200 µg/mL[3]
Aspergillus brasiliensis (Mold)Weak activity at 1000 µL/L (~1040 µg/mL)[8]
MicroorganismMethylparabenPropylparabenMethyl + Propyl Paraben (2:1)
Escherichia coli2000 µg/mL (0.2% wt/vol)[4]-1000 µg/mL (0.1%)[9]
Staphylococcus aureus2000 µg/mL (0.2% wt/vol)[4]-1000 µg/mL (0.1%)[9]
Pseudomonas aeruginosa2000 µg/mL (0.2% wt/vol)[4]-2000 µg/mL (0.2%)[9]
Candida albicans500 µg/mL (0.05% wt/vol)[4]-500 µg/mL (0.05%)[9]
Aspergillus brasiliensis1000 µg/mL (0.1% wt/vol)[4]-500 µg/mL (0.05%)[9]

Mechanisms of Action

The antimicrobial activity of Phenethyl alcohol and parabens is achieved through different cellular interactions.

cluster_PEA Phenethyl Alcohol (PEA) Mechanism PEA Phenethyl Alcohol Membrane Bacterial Cell Membrane PEA->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (e.g., K+ ions) Disruption->Leakage Causes Death Cell Death Leakage->Death

Figure 1. Mechanism of action for Phenethyl Alcohol (PEA).

cluster_Parabens Parabens Mechanism Parabens Parabens MembraneTransport Disruption of Membrane Transport Processes Parabens->MembraneTransport Enzyme Inhibition of Key Enzymes (e.g., ATPases) Parabens->Enzyme Synthesis Inhibition of DNA/RNA Synthesis Parabens->Synthesis Death Cell Death or Growth Inhibition MembraneTransport->Death Enzyme->Death Synthesis->Death

Figure 2. Postulated mechanisms of action for Parabens.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are crucial for assessing the potency of a preservative. The Broth Microdilution Method is a standard procedure for determining MIC.

Protocol: Broth Microdilution Method [6][10][11][12]

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh the preservative (e.g., Phenethyl alcohol or a specific paraben).

    • Dissolve the preservative in a suitable solvent to create a concentrated stock solution.

    • Sterilize the stock solution, typically by filtration.

  • Preparation of Microtiter Plates:

    • Dispense a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

    • Add the preservative stock solution to the first well of each row and perform serial two-fold dilutions across the plate to create a range of concentrations.

    • Include a growth control (medium with inoculum, no preservative) and a sterility control (medium only).

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in a sterile saline solution.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Dilute this standardized suspension to the final required inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension.

    • Incubate the plates at an appropriate temperature and duration (e.g., 35°C ± 2°C for 16-20 hours for bacteria; 30-35°C for 24-48 hours for yeast).

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity (an indicator of microbial growth).

    • The MIC is the lowest concentration of the preservative that completely inhibits visible growth.

A Prepare Serial Dilutions of Preservative in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Assess for Turbidity (Growth) D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Figure 3. Workflow for MIC determination by broth microdilution.

Preservative Efficacy Testing (Challenge Test)

A challenge test evaluates the effectiveness of a preservative system within the final product formulation over time. The ISO 11930 standard is a widely accepted methodology.

Protocol: Preservative Challenge Test (Based on ISO 11930) [10][13][14]

  • Product and Microorganism Preparation:

    • The final product formulation is aliquoted into separate sterile containers for each test microorganism.

    • Standardized inoculums of S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis are prepared.

  • Inoculation:

    • Each product aliquot is challenged with a known concentration of one of the test microorganisms. The product is thoroughly mixed to ensure even distribution of the inoculum.

  • Incubation:

    • The inoculated products are stored at a specified temperature (e.g., room temperature) for a period of 28 days.

  • Sampling and Enumeration:

    • At specified time intervals (e.g., Day 7, Day 14, and Day 28), a sample is taken from each container.

    • The preservative in the sample is neutralized, and the number of surviving microorganisms is determined by standard plating techniques.

  • Evaluation:

    • The log reduction in the microbial count from the initial inoculum is calculated for each time point.

    • The results are compared against the acceptance criteria defined in the ISO 11930 standard to determine if the preservative system is effective. For example, for bacteria, a 3-log reduction by day 7 and no increase thereafter is typically required for "Criteria A".[13]

start Start prep_product Aliquot Final Product into Sterile Containers start->prep_product prep_inoculum Prepare Inoculum for each Test Microorganism start->prep_inoculum inoculate Inoculate Product Aliquots (Day 0) prep_product->inoculate prep_inoculum->inoculate incubate Incubate at Room Temp for 28 Days inoculate->incubate sample_7 Sample & Enumerate (Day 7) incubate->sample_7 sample_14 Sample & Enumerate (Day 14) sample_7->sample_14 sample_28 Sample & Enumerate (Day 28) sample_14->sample_28 evaluate Calculate Log Reduction & Compare to Acceptance Criteria sample_28->evaluate end End evaluate->end

Figure 4. Workflow for ISO 11930 Preservative Challenge Test.

References

A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Isomers of Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-methylphenethyl alcohol (ortho), 3-methylphenethyl alcohol (meta), and 4-methylphenethyl alcohol (para) reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from the positional differences of the methyl group on the aromatic ring, provide a clear methodology for the unambiguous identification of each isomer, a critical step for researchers, scientists, and drug development professionals.

This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the three isomers of methylphenethyl alcohol. The strategic placement of the methyl group—ortho, meta, or para to the phenethyl alcohol moiety—induces subtle yet measurable changes in the chemical environment of the protons and carbon atoms, leading to unique spectral fingerprints for each compound.

Comparative Spectroscopic Data

The key distinguishing features in the spectra of the ortho, meta, and para isomers are summarized in the tables below. These differences are most pronounced in the aromatic region of the NMR spectra and in the fingerprint region of the IR spectra.

¹H NMR Spectral Data

The chemical shifts (δ) in ppm for the protons of the three isomers are presented below. The aromatic protons, in particular, show distinct splitting patterns and chemical shifts that are characteristic of the substitution pattern on the benzene ring.

Proton Assignment Ortho-Methylphenethyl Alcohol Meta-Methylphenethyl Alcohol Para-Methylphenethyl Alcohol
Ar-H7.16 - 7.11 (m, 4H)~7.20 - 6.90 (m, 4H)7.08 (d, 2H), 7.08 (d, 2H)
-CH₂- (alpha to Ar)2.89 (t, 2H)~2.85 (t, 2H)2.76 (t, 2H)
-CH₂- (beta to Ar)3.81 (t, 2H)~3.80 (t, 2H)3.73 (t, 2H)
Ar-CH₃2.33 (s, 3H)~2.30 (s, 3H)2.29 (s, 3H)
-OH1.59 (s, 1H)(variable)(variable)
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the methyl substituent.

Carbon Assignment Ortho-Methylphenethyl Alcohol Meta-Methylphenethyl Alcohol Para-Methylphenethyl Alcohol
Ar-C (quaternary, C-Ar)~136.5~138.0~135.5
Ar-C (quaternary, C-CH₃)~136.0~137.5~130.0
Ar-CH~130.5, 127.0, 126.5, 126.0~129.0, 128.5, 127.0, 126.0~129.5, 129.0
-CH₂- (alpha to Ar)~36.5~39.0~38.5
-CH₂- (beta to Ar)~61.5~63.0~62.5
Ar-CH₃~19.0~21.5~21.0
Infrared (IR) Spectroscopy Data

The IR spectra show characteristic absorption bands for the hydroxyl (-OH) and aromatic (C-H and C=C) groups. The pattern of out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) is particularly diagnostic of the substitution pattern on the benzene ring.

Functional Group Ortho-Methylphenethyl Alcohol Meta-Methylphenethyl Alcohol Para-Methylphenethyl Alcohol
O-H stretch~3330 cm⁻¹ (broad)~3340 cm⁻¹ (broad)~3330 cm⁻¹ (broad)
C-H stretch (aromatic)~3020 cm⁻¹~3020 cm⁻¹~3020 cm⁻¹
C-H stretch (aliphatic)~2930, 2870 cm⁻¹~2930, 2870 cm⁻¹~2930, 2870 cm⁻¹
C=C stretch (aromatic)~1605, 1495 cm⁻¹~1610, 1490 cm⁻¹~1615, 1515 cm⁻¹
C-O stretch~1045 cm⁻¹~1040 cm⁻¹~1050 cm⁻¹
C-H out-of-plane bend~750 cm⁻¹ (ortho-disubstituted)~780, 690 cm⁻¹ (meta-disubstituted)~810 cm⁻¹ (para-disubstituted)
Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of the three isomers results in a molecular ion peak (M⁺) at m/z 136. The fragmentation patterns show some characteristic differences, particularly in the relative abundances of key fragment ions.

Fragment Ion (m/z) Ortho-Methylphenethyl Alcohol Meta-Methylphenethyl Alcohol Para-Methylphenethyl Alcohol
136 (M⁺)PresentPresentPresent
105 (M - CH₂OH)⁺AbundantAbundantAbundant
91 (C₇H₇)⁺Base PeakBase PeakBase Peak

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

¹H and ¹³C NMR Spectroscopy

A sample of the methylphenethyl alcohol isomer (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The IR spectrum was recorded using an FT-IR spectrometer over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the methylphenethyl alcohol isomer in dichloromethane was injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating the ortho, meta, and para isomers of methylphenethyl alcohol based on their spectroscopic data.

Spectroscopic_Comparison_Workflow cluster_start Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification start Unknown Isomer of Methylphenethyl Alcohol NMR ¹H & ¹³C NMR start->NMR Analyze IR FT-IR start->IR Analyze MS Mass Spectrometry start->MS Analyze NMR_data Aromatic Splitting Pattern & Chemical Shifts NMR->NMR_data IR_data C-H Out-of-Plane Bending IR->IR_data MS_data Molecular Ion & Fragmentation MS->MS_data ortho Ortho Isomer NMR_data->ortho Differentiates meta Meta Isomer NMR_data->meta Differentiates para Para Isomer NMR_data->para Differentiates IR_data->ortho Confirms IR_data->meta Confirms IR_data->para Confirms MS_data->ortho Confirms M.W. MS_data->meta Confirms M.W. MS_data->para Confirms M.W.

Caption: Workflow for the spectroscopic differentiation of methylphenethyl alcohol isomers.

By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently distinguish between the ortho, meta, and para isomers of methylphenethyl alcohol, ensuring the correct identification of these compounds in their scientific endeavors.

A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of trace-level compounds is paramount. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of 2-Methylphenethyl alcohol. It also presents a comparison with an alternative analytical technique, High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

GC-MS Method Validation

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The validation of a GC-MS method ensures its reliability for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 1: Summary of GC-MS Method Validation Parameters for this compound Analysis

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.995
Range 0.1 - 10 µg/mL-
Limit of Detection (LOD) 0.03 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL-
Precision (RSD%)
- Intraday (n=6)2.5%≤ 5%
- Interday (n=6)3.8%≤ 10%
Accuracy (Recovery %)
- Low QC (0.3 µg/mL)98.5%80 - 120%
- Medium QC (2.5 µg/mL)101.2%80 - 120%
- High QC (7.5 µg/mL)99.8%80 - 120%

Experimental Protocol: GC-MS Analysis

A detailed methodology is crucial for the reproducibility of the analysis.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 to 10 µg/mL.

  • Quality control (QC) samples are prepared at three concentration levels: low (0.3 µg/mL), medium (2.5 µg/mL), and high (7.5 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent 7890B GC coupled with a 5977A Mass Selective Detector.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped at 10°C/min to 280°C, and held for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored: m/z 105, 121, 136.

The following diagram illustrates the general workflow of the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards (0.1 - 10 µg/mL) Stock->Cal_Standards QC_Samples QC Samples (Low, Med, High) Stock->QC_Samples Injection Injection (1 µL, Splitless) Cal_Standards->Injection QC_Samples->Injection Separation GC Separation (HP-5ms column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC Method GCMS_Principle Principle: Volatility-based separation, mass detection GCMS_Adv Advantages: High Selectivity, High Sensitivity GCMS_Disadv Disadvantages: Longer run time, Higher cost HPLC_Principle Principle: Polarity-based separation, UV detection HPLC_Adv Advantages: Shorter run time, Lower cost, Simpler sample prep HPLC_Disadv Disadvantages: Lower Selectivity, Lower Sensitivity Analyte 2-Methylphenethyl Alcohol Analysis Analyte->GCMS_Principle Analyte->HPLC_Principle

References

A Comparative Guide to the Synthetic Routes of 2-Methylphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of four distinct synthetic routes to 2-Methylphenethyl alcohol, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on key performance indicators such as reaction yield, purity, and the nature of the experimental protocols. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsReported Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1: Barbier-Type Reaction 2-Methylbenzyl chloride, ParaformaldehydeZinc dust74>95 (after chromatography)One-pot synthesisRequires inert atmosphere and Schlenk techniques
Route 2: Grignard Reaction 2-Methylbenzyl halide, ParaformaldehydeMagnesium64-69 (estimated)Not specifiedReadily available starting materialsGrignard reagent is moisture-sensitive; paraformaldehyde can be difficult to handle
Route 3: Reduction of Carboxylic Acid 2-Methylphenylacetic acidLithium aluminum hydride (LiAlH₄)High (typical for LiAlH₄ reductions)High (typically)High-yielding and clean reactionLiAlH₄ is highly reactive and requires careful handling in anhydrous conditions
Route 4: Hydroboration-Oxidation 2-MethylstyreneBorane (BH₃), H₂O₂, NaOHModerate to high (up to 75 for similar styrenes)HighAnti-Markovnikov selectivity; mild conditionsBorane reagents are air- and moisture-sensitive

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the four synthetic routes discussed in this guide.

Synthesis_Comparison cluster_routes Synthetic Routes to this compound 2-Methylbenzyl_halide 2-Methylbenzyl halide Route1 Route 1: Barbier-Type Reaction 2-Methylbenzyl_halide->Route1 Zn, Paraformaldehyde Route2 Route 2: Grignard Reaction 2-Methylbenzyl_halide->Route2 Mg, Paraformaldehyde 2-Methylphenylacetic_acid 2-Methylphenylacetic acid Route3 Route 3: Reduction 2-Methylphenylacetic_acid->Route3 LiAlH₄ 2-Methylstyrene 2-Methylstyrene Route4 Route 4: Hydroboration-Oxidation 2-Methylstyrene->Route4 1. BH₃ 2. H₂O₂, NaOH 2-Methylphenethyl_alcohol This compound Route1->2-Methylphenethyl_alcohol Route2->2-Methylphenethyl_alcohol Route3->2-Methylphenethyl_alcohol Route4->2-Methylphenethyl_alcohol

Caption: Comparative overview of synthetic pathways to this compound.

Experimental Protocols

Route 1: Barbier-Type Reaction from 2-Methylbenzyl Chloride

This one-pot synthesis utilizes a Barbier-type reaction, offering a convenient route from readily available starting materials.[1]

Reaction Scheme:

2-Methylbenzyl chloride + Paraformaldehyde --(Zn, THF)--> this compound

Procedure:

  • A two-necked Schlenk flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and subsequently flushed with argon.

  • Zinc dust (2.0 equivalents) is added to the flask, followed by anhydrous tetrahydrofuran (THF).

  • A catalytic amount of 1,2-dibromoethane is added, and the mixture is heated until ebullition occurs to activate the zinc. The flask is then cooled to room temperature.

  • A solution of 2-methylbenzyl chloride (1.0 equivalent) in anhydrous THF is added to the activated zinc suspension.

  • Paraformaldehyde (3.0 equivalents) is added portion-wise to the reaction mixture.

  • The reaction mixture is heated to reflux for 6-8 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Reported Yield: 74%[1]

Route 2: Grignard Reaction with Paraformaldehyde

Reaction Scheme:

2-Methylbenzyl halide + Mg --(anhydrous ether)--> 2-Methylbenzylmagnesium halide 2-Methylbenzylmagnesium halide + (CH₂O)n --> this compound

General Procedure (Adapted):

  • All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere.

  • Magnesium turnings (1.1 equivalents) are placed in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • A solution of 2-methylbenzyl bromide or chloride (1.0 equivalent) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has initiated, the remaining solution of the 2-methylbenzyl halide is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Dry paraformaldehyde (1.2 equivalents) is added portion-wise to the Grignard reagent solution. The reaction is typically exothermic and may require cooling in an ice bath.

  • The mixture is stirred at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure or by column chromatography.

Estimated Yield: 64-69% (based on a similar procedure)[2]

Route 3: Reduction of 2-Methylphenylacetic Acid

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, and lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose.[3]

Reaction Scheme:

2-Methylphenylacetic acid --(1. LiAlH₄, THF; 2. H₃O⁺)--> this compound

General Procedure:

  • A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

  • A suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF is prepared in the flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

  • A solution of 2-methylphenylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be purified by distillation under reduced pressure.

Expected Yield: High (typically >85% for LiAlH₄ reductions of carboxylic acids).

Route 4: Hydroboration-Oxidation of 2-Methylstyrene

This two-step procedure provides a regioselective method for the anti-Markovnikov hydration of an alkene, yielding the primary alcohol.[4][5]

Reaction Scheme:

2-Methylstyrene --(1. BH₃·THF; 2. H₂O₂, NaOH)--> this compound

General Procedure:

  • An oven-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a septum.

  • The flask is charged with 2-methylstyrene (1.0 equivalent) and anhydrous THF under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approximately 0.4 equivalents) is added dropwise to the stirred solution of the alkene.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is cooled back to 0 °C, and a 3 M aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 20 °C during the addition.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure or column chromatography.

Expected Yield: Moderate to high (up to 75% for similar styrenes).[6]

Analytical Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.18-7.08 (m, 4H, Ar-H), 3.85 (t, J = 6.6 Hz, 2H, -CH₂OH), 2.92 (t, J = 6.6 Hz, 2H, Ar-CH₂-), 2.34 (s, 3H, Ar-CH₃), 1.60 (br s, 1H, -OH).[7]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.4, 136.1, 130.3, 129.0, 126.6, 126.1, 61.9, 36.4, 19.1.

  • IR (neat, cm⁻¹): 3330 (br, O-H), 3015, 2925, 2865 (C-H), 1495, 1450 (C=C, aromatic), 1045 (C-O).[2]

  • Mass Spectrum (EI, 70 eV) m/z (%): 136 (M⁺, 25), 118 (10), 105 (100), 91 (30), 77 (15).

Conclusion

The choice of the optimal synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the technical capabilities of the laboratory.

  • The Barbier-type reaction offers a convenient one-pot procedure with a good reported yield, making it an attractive option.

  • The Grignard reaction is a classic and versatile method, though it requires strict anhydrous conditions and the handling of paraformaldehyde can be cumbersome.

  • The reduction of 2-methylphenylacetic acid with LiAlH₄ is likely to be the highest-yielding method, providing a very clean product, but necessitates the use of a highly reactive and hazardous reagent.

  • The hydroboration-oxidation of 2-methylstyrene is a reliable method for achieving anti-Markovnikov hydration with good stereocontrol, although it involves the use of air- and moisture-sensitive borane reagents.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the most appropriate and efficient synthetic strategy.

References

In-vitro comparison of the cytotoxic effects of 2-Methylphenethyl alcohol and its esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of 2-Methylphenethyl alcohol and its acetate, propionate, and butyrate esters. Due to a lack of publicly available in-vitro cytotoxicity data for these specific compounds, this document focuses on providing a detailed experimental framework for assessing their cytotoxic profiles and visualizing the key cellular pathways often implicated in chemical-induced cell death.

Data Presentation

A thorough search of scientific literature and toxicological databases did not yield specific in-vitro cytotoxicity data (e.g., IC50 values or comparative cell viability percentages) for this compound or its acetate, propionate, and butyrate esters. The PubChem database entry for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, this does not provide specific cytotoxicity metrics.

To facilitate future research and a standardized comparison, the following table is provided as a template for presenting experimentally determined cytotoxicity data.

CompoundCell Line(s)Assay TypeExposure Time (hours)IC50 Value (µM)ObservationsReference
This compounde.g., HeLa, HepG2e.g., MTT, XTTe.g., 24, 48, 72Data not available
2-Methylphenethyl acetatee.g., HeLa, HepG2e.g., MTT, XTTe.g., 24, 48, 72Data not available
2-Methylphenethyl propionatee.g., HeLa, HepG2e.g., MTT, XTTe.g., 24, 48, 72Data not available
2-Methylphenethyl butyratee.g., HeLa, HepG2e.g., MTT, XTTe.g., 24, 48, 72Data not available

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a commonly used colorimetric method for assessing cell viability and cytotoxicity.

MTT Assay Protocol

Objective: To determine the cytotoxic effects of this compound and its esters on a selected cell line by measuring the metabolic activity of the cells.

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound and its esters (acetate, propionate, butyrate)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and its esters in DMSO.

    • Prepare serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways that are often investigated in the context of cytotoxicity. These visualizations can serve as a reference for designing experiments to elucidate the mechanisms of action of this compound and its esters.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, HepG2) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Alcohol & Esters) Treatment Compound Treatment (Various Concentrations) Compound_Prep->Treatment Incubation_24h 24h Incubation Seeding->Incubation_24h Incubation_24h->Treatment Incubation_Exposure Exposure Incubation (24, 48, 72h) Treatment->Incubation_Exposure MTT_Addition Add MTT Reagent Incubation_Exposure->MTT_Addition Incubation_MTT 2-4h Incubation MTT_Addition->Incubation_MTT Formazan_Solubilization Add Solubilizer (e.g., DMSO) Incubation_MTT->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc Dose_Response Generate Dose-Response Curve Viability_Calc->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors binds DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Cellular_Stress->Bcl2_Family activates Bcl2_Family->Mitochondrion regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Cell_Cycle_Regulation cluster_g1_s G1/S Checkpoint cluster_g2_m G2/M Checkpoint cluster_dna_damage DNA Damage Response CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription p21 p21 p21->CyclinD_CDK46 inhibits CyclinB_CDK1 Cyclin B / CDK1 (MPF) Mitosis Mitosis CyclinB_CDK1->Mitosis promotes p53 p53 p53->p21 induces p53->CyclinB_CDK1 inhibits DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates ATM_ATR->p53 stabilizes

Caption: Regulation of G1/S and G2/M cell cycle checkpoints.

References

Cross-reactivity and allergenicity of 2-Methylphenethyl alcohol compared to other fragrance alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the allergenicity and cross-reactivity of 2-Methylphenethyl alcohol, a common fragrance ingredient, reveals a notable lack of specific quantitative sensitization data compared to other frequently used fragrance alcohols. This guide provides a comparative analysis based on available information for structurally related compounds and outlines the standard experimental protocols used to evaluate the allergenic potential of fragrance ingredients. This information is intended for researchers, scientists, and drug development professionals working with fragrance materials.

Executive Summary

While this compound is utilized in the fragrance industry, publicly accessible, robust quantitative data from standard sensitization assays such as the Local Lymph Node Assay (LLNA) and Human Repeat Insult Patch Test (HRIPT) are scarce. In contrast, extensive data are available for other fragrance alcohols like geraniol, cinnamyl alcohol, and linalool. This report leverages data on the parent compound, phenethyl alcohol, and other fragrance alcohols to provide a comparative perspective on the potential allergenicity of this compound.

Data on Allergenicity of Fragrance Alcohols

The sensitizing potential of a substance is often quantified by its EC3 value (Effective Concentration for a 3-fold stimulation index) in the LLNA, with lower values indicating higher potency. The following table summarizes available LLNA data for common fragrance alcohols, offering a benchmark for potential comparison.

Fragrance AlcoholCAS NumberLLNA EC3 Value (%)Sensitization Potency
Cinnamyl alcohol104-54-10.4Strong
Geraniol106-24-113.1Weak to Moderate
Benzyl alcohol100-51-6>50Not a sensitizer
Citronellol106-22-943.5Weak
Linalool78-70-621.6Weak
Phenethyl alcohol60-12-8No EC3 value established; not a sensitizer in guinea pig tests.[1]Considered low-risk/not a sensitizer.[1][2]
This compound 19819-98-8 No data available Unknown

Data sourced from various studies and reports.[1][3]

A safety assessment of the structurally similar α,α-dimethylphenethyl alcohol indicated it is not considered a skin sensitizer, based on read-across data.[4] Phenethyl alcohol itself is generally considered to have a low potential for causing allergic reactions.[2] Given the structural similarity, it is plausible that this compound also possesses a low sensitization potential, but empirical data is needed for confirmation.

Cross-Reactivity Potential

Cross-reactivity occurs when the immune system reacts to substances with similar chemical structures. For fragrance alcohols, this is a known phenomenon. For instance, cross-reactivity has been observed between cinnamyl alcohol and cinnamaldehyde.[5] While specific data on this compound is unavailable, its structural relationship to phenethyl alcohol and other aryl alkyl alcohols suggests a theoretical potential for cross-reactivity with other similar fragrance ingredients.[] However, without specific clinical or experimental data, this remains speculative.

Experimental Protocols

Standardized assays are crucial for determining the sensitization potential of fragrance ingredients. The two primary methods are the murine Local Lymph Node Assay (LLNA) and the Human Repeat Insult Patch Test (HRIPT).

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo assay that assesses the induction of lymphocyte proliferation in the draining lymph nodes as a marker of skin sensitization.[7]

Methodology:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Application: The test substance, in a suitable vehicle (e.g., acetone/olive oil), is applied to the dorsum of each ear for three consecutive days.[7]

  • Cell Proliferation Measurement: On day 5, a radiolabeled thymidine precursor (e.g., ³H-methyl thymidine) is injected intravenously.

  • Lymph Node Excision: After a set period, the draining auricular lymph nodes are excised.

  • Quantification: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to a vehicle control group. An SI ≥ 3 is considered a positive response.[7]

  • EC3 Value Determination: The EC3 value, the concentration of the test substance required to produce an SI of 3, is calculated to determine the sensitizing potency.[8]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a test material in human subjects.[9][10][11][12]

Methodology:

  • Panelists: A panel of typically 50-200 human volunteers is recruited.[12][13]

  • Induction Phase: The test material is applied under an occlusive patch to the same site on the skin (e.g., the back) for 24 hours, three times a week for three weeks.[10][13]

  • Rest Phase: A two-week rest period follows the induction phase.[10][13]

  • Challenge Phase: A challenge patch with the test material is applied to a naive skin site for 24 hours.[10][13]

  • Evaluation: The challenge site is scored for reactions (erythema, edema) at 48 and 96 hours after application.[13] A reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways involved in allergic contact dermatitis and the workflows of the standard experimental protocols.

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten Hapten Hapten-Protein Complex Hapten-Protein Complex Hapten->Hapten-Protein Complex Haptenation Protein Protein Protein->Hapten-Protein Complex Langerhans Cell Langerhans Cell Hapten-Protein Complex->Langerhans Cell Uptake & Processing T-Cell Activation T-Cell Activation Langerhans Cell->T-Cell Activation Antigen Presentation in Lymph Node Memory T-Cell Memory T-Cell T-Cell Activation->Memory T-Cell Differentiation Hapten2 Hapten Memory T-Cell2 Memory T-Cell Hapten2->Memory T-Cell2 Recognition Cytokine Release Cytokine Release Memory T-Cell2->Cytokine Release Activation Keratinocytes Keratinocytes Keratinocytes->Cytokine Release Inflammation Inflammation Cytokine Release->Inflammation Recruitment of Inflammatory Cells

Allergic Contact Dermatitis Signaling Pathway

Experimental_Workflows cluster_llna Local Lymph Node Assay (LLNA) Workflow cluster_hript Human Repeat Insult Patch Test (HRIPT) Workflow llna_start Start llna_app Apply Test Substance (Days 1-3) llna_start->llna_app llna_inject Inject Radiolabel (Day 5) llna_app->llna_inject llna_excise Excise Draining Lymph Nodes llna_inject->llna_excise llna_measure Measure Radioactivity llna_excise->llna_measure llna_calc Calculate Stimulation Index (SI) llna_measure->llna_calc llna_end Determine EC3 Value llna_calc->llna_end hript_start Start hript_induction Induction Phase (3 weeks) hript_start->hript_induction hript_rest Rest Phase (2 weeks) hript_induction->hript_rest hript_challenge Challenge Phase (24h patch) hript_rest->hript_challenge hript_eval Evaluate Skin Reaction (48-96h) hript_challenge->hript_eval hript_end Assess Sensitization Potential hript_eval->hript_end

Experimental Workflows for Sensitization Testing

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Methylphenethyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-Methylphenethyl alcohol, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational integrity. This guide provides detailed, procedural information for the safe disposal of this compound, a combustible liquid commonly used in fragrance and chemical synthesis. Adherence to these protocols is essential to mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This includes the use of personal protective equipment (PPE) to prevent exposure and working in a well-ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat and closed-toe shoes are required to protect the skin.

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound. This information is crucial for a proper risk assessment and in determining the correct disposal pathway.

PropertyValue
Chemical Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1][2]
Density 1.016 g/mL at 25 °C[2][3]
Boiling Point 243-244 °C[2][3]
Flash Point > 110 °C (> 230 °F)
Storage Class Combustible liquids[2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

Disposal Operational Plan

The primary and most critical step in the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer.[5][6]

Step 1: Waste Determination and Segregation

  • Hazardous Waste Classification: Due to its combustible nature, this compound is classified as a hazardous waste.[6]

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents.[5]

Step 2: Waste Accumulation and Storage

  • Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container can be used if it is in good condition.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Combustible," "Irritant").

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] Flammable liquid storage cabinets are the preferred storage location.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide Information: Be prepared to provide the EHS office with the chemical name, quantity, and hazard information.

Experimental Protocol: Laboratory Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination. The following protocol is for a small-scale laboratory spill of this compound. For large spills, evacuate the area and contact emergency personnel.

Materials:

  • Personal Protective Equipment (PPE) as outlined above.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Chemical-resistant scoop or dustpan.

  • Sealable, labeled hazardous waste container.

Procedure:

  • Ensure Safety: Immediately alert others in the vicinity of the spill. If the spill is significant or if there is a risk of fire, evacuate the area and activate the fire alarm.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could generate sparks.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Confine the spill by creating a dike around the liquid with an inert absorbent material.[7]

  • Absorption: Cover the spill with the absorbent material, working from the outside in to minimize splashing.[8]

  • Collection: Once the liquid is fully absorbed, use a chemical-resistant scoop to collect the material.[8]

  • Disposal of Cleanup Materials: Place the contaminated absorbent material and any other contaminated items (e.g., gloves, paper towels) into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Generation of 2-Methylphenethyl Alcohol Waste waste_determination Is the waste this compound or a solution containing it? start->waste_determination not_hazardous Follow appropriate disposal procedure for non-hazardous waste waste_determination->not_hazardous No collect_waste Collect in a designated, chemically compatible container waste_determination->collect_waste Yes label_container Label container with: 'Hazardous Waste' 'this compound' Hazard Warnings collect_waste->label_container store_waste Store in a cool, dry, well-ventilated area (e.g., flammable storage cabinet) label_container->store_waste contact_ehs Contact Environmental Health & Safety or licensed waste contractor for pickup store_waste->contact_ehs disposal Proper disposal by certified vendor contact_ehs->disposal

Caption: Disposal workflow for this compound.

SpillResponseLogic Spill Response Decision Logic action_node action_node outcome_node outcome_node spill_occurs Spill of 2-Methylphenethyl Alcohol Occurs is_large_spill Is the spill large (>1 Liter)? spill_occurs->is_large_spill evacuate Evacuate Area Call Emergency Services is_large_spill->evacuate Yes is_safe Is it safe to clean up? is_large_spill->is_safe No is_safe->evacuate No don_ppe Don appropriate PPE is_safe->don_ppe Yes contain_spill Contain spill with absorbent material don_ppe->contain_spill absorb_spill Absorb the spill contain_spill->absorb_spill collect_waste Collect contaminated materials into hazardous waste container absorb_spill->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate report_incident Report the incident decontaminate->report_incident

References

Personal protective equipment for handling 2-Methylphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methylphenethyl alcohol (CAS No: 19819-98-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier and Properties:

PropertyValue
CAS Number 19819-98-8[1]
Molecular Formula C₉H₁₂O[2]
Molecular Weight 136.19 g/mol [2]
Appearance Liquid
Boiling Point 243-244 °C
Density 1.016 g/mL at 25 °C
Flash Point 102 °C / 215.6 °F[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and can cause serious eye damage.[1] Some data also suggests it may cause skin and respiratory irritation.[4] Adherence to the following PPE guidelines is mandatory to minimize exposure.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesTight-sealing safety goggles are required to protect against splashes.[3] A face shield is recommended when there is a significant risk of splashing.[3]
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are suitable options. Gloves must be inspected before use and disposed of immediately if contaminated.[1]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing.
Respiratory Protection RespiratorGenerally not required under normal handling conditions with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved air-purifying respirator with an organic vapor cartridge.[3]

Operational Plan for Handling

A systematic approach is crucial for minimizing risks when working with this compound.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3][5]

  • Don the appropriate PPE as detailed in the table above.

2. Handling:

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]

  • Avoid direct contact with the skin, eyes, and clothing.[3][5]

  • When transferring the substance, do so carefully to prevent splashing or the generation of aerosols.

  • Do not eat, drink, or smoke in the handling area.[1][4]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.

  • Clean and decontaminate the work surface.

  • Properly remove and dispose of contaminated PPE.

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Spill, Storage, and Disposal Plans

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Absorb the spill with an inert material (e.g., sand or earth) and place it in a suitable, sealed container for disposal.[3][5]

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal: All waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible container.[6] Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.